Tubulin polymerization-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12F2N2O2 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2-amino-4-(3,4-difluorophenyl)-7-methoxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H12F2N2O2/c1-22-10-3-4-11-15(7-10)23-17(21)12(8-20)16(11)9-2-5-13(18)14(19)6-9/h2-7,16H,21H2,1H3 |
InChI Key |
HWVPIGBUNBADTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Tubulin Polymerization-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a cornerstone of cellular function, critical for cell division, intracellular transport, and the maintenance of cell shape. Its disruption is a clinically validated and highly successful strategy in cancer chemotherapy. This technical guide provides an in-depth exploration of a potent anticancer agent, Tubulin polymerization-IN-2, a compound that targets the intricate process of microtubule dynamics. We will delve into its discovery, detail its synthesis, present its biological activity through comprehensive data, and provide the experimental protocols necessary for its study.
Discovery of a Novel Dihydrobenzofuran Lignan
This compound, identified as compound 2b in the seminal research, emerged from a biomimetic synthesis approach aimed at creating dihydrobenzofuran lignans. The discovery was detailed in a 2000 publication in the Journal of Medicinal Chemistry by Pieters et al.[1][2][3] The researchers synthesized a series of these compounds through the oxidative dimerization of hydroxycinnamic acid esters, mimicking natural product synthesis.
The core rationale was to explore novel chemical scaffolds that could interfere with tubulin polymerization, a mechanism shared by successful anticancer drugs like Vinca alkaloids and taxanes. Among the synthesized compounds, this compound, chemically named methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate , demonstrated significant cytotoxic activity against a panel of human cancer cell lines.
Synthesis of this compound
The synthesis of this compound is achieved through a biomimetic oxidative dimerization of caffeic acid methyl ester.[1][4][5][6]
Synthetic Workflow
Caption: Synthetic route to this compound.
Quantitative Biological Activity
This compound has demonstrated potent inhibitory activity against tubulin polymerization and significant cytotoxicity across a range of cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Target | IC50 (µM) | Reference |
| This compound | β-tubulin | 0.92 | [1] |
Table 2: In Vitro Cytotoxicity (GI50) of this compound Against Human Cancer Cell Lines
| Cancer Type | Cell Line | GI50 (µM) | Reference |
| Leukemia | [1] | ||
| CCRF-CEM | 0.25 | [1] | |
| K-562 | 0.28 | [1] | |
| MOLT-4 | 0.23 | [1] | |
| RPMI-8226 | 0.31 | [1] | |
| SR | 0.17 | [1] | |
| Non-Small Cell Lung | [1] | ||
| A549/ATCC | 0.38 | [1] | |
| EKVX | 0.24 | [1] | |
| HOP-62 | 0.35 | [1] | |
| HOP-92 | 0.30 | [1] | |
| NCI-H226 | 0.45 | [1] | |
| NCI-H23 | 0.37 | [1] | |
| NCI-H322M | 0.33 | [1] | |
| NCI-H460 | 0.36 | [1] | |
| NCI-H522 | 0.41 | [1] | |
| Colon | [1] | ||
| COLO 205 | 0.34 | [1] | |
| HCC-2998 | 0.40 | [1] | |
| HCT-116 | 0.39 | [1] | |
| HCT-15 | 0.42 | [1] | |
| HT29 | 0.41 | [1] | |
| KM12 | 0.37 | [1] | |
| SW-620 | 0.35 | [1] | |
| CNS | [1] | ||
| SF-268 | 0.43 | [1] | |
| SF-295 | 0.38 | [1] | |
| SF-539 | 0.36 | [1] | |
| SNB-19 | 0.40 | [1] | |
| SNB-75 | 0.39 | [1] | |
| U251 | 0.42 | [1] | |
| Melanoma | [1] | ||
| LOX IMVI | 0.32 | [1] | |
| MALME-3M | 0.37 | [1] | |
| M14 | 0.35 | [1] | |
| SK-MEL-2 | 0.41 | [1] | |
| SK-MEL-28 | 0.43 | [1] | |
| SK-MEL-5 | 0.39 | [1] | |
| UACC-257 | 0.36 | [1] | |
| UACC-62 | 0.38 | [1] | |
| Ovarian | [1] | ||
| IGROV1 | 0.33 | [1] | |
| OVCAR-3 | 0.40 | [1] | |
| OVCAR-4 | 0.38 | [1] | |
| OVCAR-5 | 0.37 | [1] | |
| OVCAR-8 | 0.35 | [1] | |
| SK-OV-3 | 0.42 | [1] | |
| Renal | [1] | ||
| 786-0 | 0.39 | [1] | |
| A498 | 0.41 | [1] | |
| ACHN | 0.38 | [1] | |
| CAKI-1 | 0.43 | [1] | |
| RXF 393 | 0.35 | [1] | |
| SN12C | 0.40 | [1] | |
| TK-10 | 0.36 | [1] | |
| UO-31 | 0.37 | [1] | |
| Prostate | [1] | ||
| PC-3 | 0.42 | [1] | |
| DU-145 | 0.45 | [1] | |
| Breast | [1] | ||
| MCF7 | <0.01 | [1] | |
| MDA-MB-231/ATCC | 0.28 | [1] | |
| HS 578T | 0.33 | [1] | |
| BT-549 | <0.01 | [1] | |
| T-47D | 0.30 | [1] | |
| MDA-MB-435 | <0.01 | [1] |
Mechanism of Action: Induction of Apoptosis
This compound exerts its anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. The apoptotic cascade initiated by this compound involves the intrinsic pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
Synthesis of this compound (Compound 2b)
Materials:
-
Caffeic acid methyl ester
-
Silver (I) oxide (Ag₂O)
-
Anhydrous Benzene
-
Anhydrous Acetone
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve caffeic acid methyl ester in a 1:1 mixture of anhydrous benzene and anhydrous acetone.
-
Add silver (I) oxide to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to yield this compound as a solid.[1]
In Vitro Tubulin Polymerization Assay
Materials:
-
Tubulin protein (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
96-well microplate, spectrophotometer or fluorometer
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.[7][8]
-
Add the desired concentrations of this compound, paclitaxel, or DMSO to the wells of a pre-warmed 96-well plate.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence (excitation ~360 nm, emission ~450 nm if using a fluorescent reporter) at regular intervals (e.g., every minute) for 60-90 minutes.[7][8]
-
Plot the absorbance/fluorescence versus time to obtain polymerization curves.
-
Calculate the IC50 value by determining the concentration of this compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
Cell Viability (MTT) Assay
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette, plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 48 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3][4][9][10][11]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Cell Cycle Analysis
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound at a relevant concentration (e.g., its GI50 value) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.[5][6][12][13][14]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound as for the cell cycle analysis.
-
Harvest both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[1][2][15][16]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Western Blotting for Apoptosis-Related Proteins
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-Apaf-1, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action targeting a fundamental cellular process. Its discovery through a biomimetic approach highlights a valuable strategy in drug development. This technical guide provides the foundational knowledge and detailed protocols for researchers to further investigate this compound and its potential as a therapeutic agent. The provided data and methodologies offer a solid starting point for studies on its efficacy, mechanism, and potential for further chemical optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bioinspired Syntheses of Dimeric Hydroxycinnamic Acids (Lignans) and Hybrids, Using Phenol Oxidative Coupling as Key Reaction, and Medicinal Significance Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 11. Direct interaction of Bcl-2 proteins with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2 family members do not inhibit apoptosis by binding the caspase activator Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7a-hydroxy-4,4,11b-trimethyl-8-methylidene-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | C20H28O3 | CID 9926949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WO2021110185A1 - Phenolic dihydrobenzofurane derivatives, medical and cosmetic preparations containing these derivatives, and use thereof - Google Patents [patents.google.com]
- 15. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Target of Tubulin Polymerization-IN-2: β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-2 is a small molecule inhibitor that has demonstrated potent anticancer activity by targeting the fundamental cellular process of microtubule dynamics. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule polymerization is a clinically validated strategy in oncology. This technical guide provides a comprehensive overview of the target protein of this compound, which is β-tubulin . We will delve into the quantitative aspects of this interaction, detailed experimental protocols for its characterization, and the downstream signaling pathways affected by this compound.
The Target Protein: β-Tubulin
This compound exerts its biological effects by directly binding to β-tubulin, a subunit of the tubulin heterodimer. This interaction inhibits the polymerization of tubulin into microtubules, leading to a cascade of events that ultimately result in cancer cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency and binding affinity.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| KB | Epidermal Carcinoma | 2.3 | [1] |
| BT-549 | Breast Carcinoma | 2.2 | [1] |
| Various Cancer Cell Lines | Leukemia, Non-small cell lung, Renal, Prostate, Breast | Potent Activity | [1] |
Table 2: Biochemical Activity and Binding Affinity of this compound
| Parameter | Value | Description | Citation |
| IC50 (Tubulin Polymerization) | 0.92 µM | Concentration for 50% inhibition of tubulin polymerization | [1] |
| Ki (β-tubulin binding) | 0.09 µM | Inhibition constant for binding to β-tubulin | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of tubulin inhibitors. Below are step-by-step protocols for key experiments.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
On ice, prepare the reaction mixture by diluting purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer.
-
Add this compound or control compounds to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to the wells to initiate the reaction. The final volume should be 100 µL.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the extent of polymerization for each condition. The IC50 value can be determined by testing a range of inhibitor concentrations.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., KB, BT-549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 0.342 µM) for 24 hours.[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway initiated by this compound and a typical experimental workflow for its characterization.
Caption: Experimental workflow for characterizing this compound.
References
In-Depth Technical Guide: Anticancer Activity of Tubulin Polymerization-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticancer activity of Tubulin Polymerization-IN-2, a novel small molecule inhibitor targeting tubulin polymerization. This document collates available quantitative data, details key experimental methodologies, and illustrates the compound's mechanism of action through signaling pathway and workflow diagrams. This compound, identified as compound 2b in the primary literature, demonstrates potent inhibition of tubulin polymerization and exhibits significant cytotoxic effects against a range of human cancer cell lines. Its mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and induction of apoptosis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a well-established and highly validated target for cancer chemotherapy. Agents that interfere with tubulin polymerization, either by inhibiting microtubule assembly or by preventing their disassembly, can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptotic cell death.
This compound emerges from a class of 4-aryl-4H-chromene derivatives as a potent inhibitor of tubulin polymerization.[1] This guide synthesizes the currently available data on its biological activity and mechanism of action.
Quantitative Data
The anticancer and tubulin-inhibitory activities of this compound (compound 2b) have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Reference |
| This compound (2b) | 0.92 | [1] |
Table 2: In Vitro Cytotoxicity (GI50) Against NCI-60 Human Cancer Cell Line Panel
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.29 |
| HL-60(TB) | Leukemia | 0.35 |
| K-562 | Leukemia | 0.33 |
| MOLT-4 | Leukemia | 0.31 |
| RPMI-8226 | Leukemia | 0.45 |
| SR | Leukemia | 0.32 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | >100 |
| EKVX | Non-Small Cell Lung | 0.36 |
| HOP-62 | Non-Small Cell Lung | 0.43 |
| HOP-92 | Non-Small Cell Lung | 0.40 |
| NCI-H226 | Non-Small Cell Lung | 0.48 |
| NCI-H23 | Non-Small Cell Lung | 0.39 |
| NCI-H322M | Non-Small Cell Lung | 0.51 |
| NCI-H460 | Non-Small Cell Lung | 0.42 |
| NCI-H522 | Non-Small Cell Lung | 0.35 |
| Prostate Cancer | ||
| PC-3 | Prostate | 0.60 |
| DU-145 | Prostate | 0.55 |
Data extracted from the primary publication describing compound 2b.[1]
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
Inhibition of Tubulin Polymerization
This compound directly interferes with the assembly of α- and β-tubulin heterodimers into microtubules. With an IC50 value of 0.92 µM, it stands as a potent inhibitor of this process.[1]
Cell Cycle Arrest
By disrupting the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound causes cells to arrest in the G2/M phase of the cell cycle. This arrest prevents cell division and can trigger downstream apoptotic pathways.
Induction of Apoptosis
Prolonged G2/M arrest induced by this compound leads to programmed cell death, or apoptosis. The compound has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 while up-regulating the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to the execution of apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and the information available from the primary research article.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Materials:
-
Purified bovine or porcine tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin in G-PEM buffer on ice.
-
Add this compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
-
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 515 nm.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 48 or 72 hours).
-
After treatment, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.
-
Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both the adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.
Caption: Mechanism of action of this compound.
Caption: Workflow for the SRB cell viability assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound is a promising anticancer agent that effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. The quantitative data and methodologies presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound. Its potent activity, particularly against leukemia and prostate cancer cell lines, warrants further exploration of its therapeutic potential. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the potential for combination therapies to enhance its anticancer effects.
References
An In-depth Technical Guide to the Binding Site of Tubulin Polymerization Inhibitors
A comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction
Tubulin, a globular protein, is the fundamental building block of microtubules, which are essential components of the eukaryotic cytoskeleton. Microtubules are dynamic polymers that play a crucial role in a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function. Consequently, tubulin has emerged as a key target for the development of anticancer drugs. Small molecules that interfere with tubulin polymerization can disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
This technical guide provides a detailed overview of the binding sites of tubulin polymerization inhibitors, with a focus on the colchicine binding site, a well-characterized pocket for microtubule destabilizing agents. While information on a specific compound named "Tubulin polymerization-IN-2" is not available in the public domain, this document will delve into the established mechanisms and experimental methodologies used to characterize inhibitors that bind to this critical site.
Tubulin Structure and Binding Pockets
The functional unit of microtubules is a heterodimer of α- and β-tubulin. These heterodimers polymerize in a head-to-tail fashion to form protofilaments, which then associate laterally to form a hollow microtubule. Several distinct binding sites for small molecule inhibitors have been identified on the tubulin dimer, including the taxane, vinca alkaloid, and colchicine binding sites.[1] Agents that bind to the taxane site, such as paclitaxel, stabilize microtubules, while those that bind to the vinca and colchicine sites typically inhibit polymerization.[2]
A comprehensive computational and crystallographic study has identified as many as 27 distinct ligand-binding sites on tubulin, highlighting the complexity of tubulin regulation and the potential for developing novel therapeutic agents.[3]
The Colchicine Binding Site: A Prime Target for Polymerization Inhibitors
The colchicine binding site is located at the interface between the α- and β-tubulin subunits and is a hotspot for the development of microtubule destabilizing agents.[4] Inhibitors that bind to this site prevent the curved tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice, thereby inhibiting polymerization.[2]
Mechanism of Action of Colchicine Site Inhibitors
Colchicine binding site inhibitors (CBSIs) function by destabilizing the interaction between α- and β-tubulin subunits.[4] This destabilization is crucial for preventing the longitudinal contacts required for protofilament formation. Molecular dynamics simulations have shown that the binding of CBSIs weakens the intersubunit interaction, effectively acting as protein-protein interaction inhibitors.[4] This leads to cell cycle arrest, primarily in the G2/M phase.[2] Nocodazole is another well-known agent that binds to the colchicine site, although its mechanism may differ slightly from that of colchicine, requiring equimolar concentrations to tubulin for complete inhibition of assembly in vitro.[5]
Quantitative Data on Tubulin Polymerization Inhibitors
The characterization of tubulin polymerization inhibitors involves a variety of quantitative assays to determine their potency and efficacy. The following table summarizes typical quantitative data obtained for well-known colchicine binding site inhibitors.
| Compound | Assay Type | Parameter | Value | Reference |
| Colchicine | In vitro Tubulin Polymerization | IC50 | 10.65 nM | [6] |
| Nocodazole | High-Content Cellular Assay | EC50 | 244 nM | [7] |
| Nocodazole | Biochemical Assay | IC50 | 2.292 µM | [7] |
| Nocodazole | Cell-Cycle Assay | EC50 | 72 nM | [7] |
| KX2-391 | In vitro Tubulin Polymerization | IC50 | > Colchicine | [6] |
| ON-01910 | In vitro Tubulin Polymerization | IC50 | > KX2-391 | [6] |
| HMN-214 | In vitro Tubulin Polymerization | IC50 | > ON-01910 | [6] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the rate of tubulin polymerization by 50% in vitro. EC50 values represent the concentration required to elicit a half-maximal response in a cell-based assay.
Experimental Protocols
The study of tubulin polymerization inhibitors relies on a range of established experimental protocols, from in vitro biochemical assays to cell-based high-content screening.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340-350 nm. Alternatively, a fluorescence-based method can be used where a fluorescent reporter binds preferentially to polymerized tubulin.[7][8]
Methodology:
-
Preparation: Purified tubulin (e.g., from porcine or bovine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.[7][9]
-
Initiation: The reaction is initiated by warming the solution to 37°C.
-
Treatment: The test compound, dissolved in a suitable solvent like DMSO, is added to the tubulin solution. Positive controls (e.g., paclitaxel for stabilization, vincristine or colchicine for inhibition) and a vehicle control (DMSO) are run in parallel.[8][9]
-
Monitoring: The change in absorbance at 340 nm or fluorescence is monitored over time using a spectrophotometer or fluorometer.[9][10]
-
Data Analysis: The rate and extent of polymerization are calculated from the kinetic curves. IC50 values are determined by measuring the effect of a range of inhibitor concentrations.
Cellular Microtubule Content Assay
This cell-based assay quantifies the effect of a compound on the microtubule network within intact cells.
Principle: This method utilizes immunofluorescence staining of the tubulin network, followed by high-content imaging and analysis to quantify changes in microtubule integrity.
Methodology:
-
Cell Culture: Adherent cells (e.g., HeLa or RPE-1) are cultured on coverslips or in multi-well plates.[5][8]
-
Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 18 hours).[8]
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., formaldehyde) and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.[8]
-
Immunostaining: The microtubule network is stained with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody.[8] Cell nuclei can be counterstained with DAPI.
-
Imaging: Images are acquired using a high-content imaging system or a confocal microscope.
-
Quantification: Image analysis software is used to quantify the total intensity or texture of the tubulin staining per cell, providing a measure of the microtubule content.[7]
Visualization of Experimental Workflow and Signaling
The following diagrams illustrate the general workflow for characterizing tubulin polymerization inhibitors and the cellular consequences of their action.
Caption: Workflow for the characterization of tubulin polymerization inhibitors.
Caption: Cellular signaling cascade initiated by tubulin polymerization inhibitors.
Conclusion
The inhibition of tubulin polymerization remains a highly effective strategy in cancer therapy. The colchicine binding site on the tubulin heterodimer is a particularly attractive target for the development of small molecule inhibitors that destabilize microtubules. A multi-faceted approach, combining in vitro biochemical assays with cell-based high-content analysis, is essential for the comprehensive characterization of these compounds. Understanding the quantitative aspects of their interaction with tubulin and their effects on cellular processes is crucial for the rational design and development of next-generation tubulin-targeting agents with improved efficacy and reduced toxicity. While the specific entity "this compound" remains elusive in current scientific literature, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel tubulin polymerization inhibitor.
References
- 1. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
Tubulin polymerization-IN-2 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the tubulin polymerization inhibitor, Tubulin polymerization-IN-2. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on its mechanism of action, provides detailed experimental protocols for its characterization, and visualizes key cellular pathways affected by this compound.
Chemical Structure and Properties
This compound, also identified as (E)-1,3-Dihydro-6-methoxy-3-(3,4,5-trimethoxybenzylidene)-1H-indol-2-one, is a potent small molecule inhibitor of tubulin polymerization. There is a discrepancy in the reported CAS numbers for this compound, with some sources citing 1151995-69-5 and others 2873399-22-2. This should be taken into consideration when sourcing the compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-1,3-Dihydro-6-methoxy-3-(3,4,5-trimethoxybenzylidene)-1H-indol-2-one | [1] |
| Synonyms | Tubulin Polymerization Inhibitor II | [1] |
| CAS Number | 1151995-69-5 | [1] |
| Molecular Formula | C₁₉H₁₉NO₅ | [2] |
| Molecular Weight | 341.36 g/mol | [3] |
| SMILES | N1c2c(ccc(c2)OC)C(=Cc3cc(c(c(c3)OC)OC)OC)C1=O | [1] |
| InChI Key | YLUHXAHNPQALMQ-UHFFFAOYSA-N | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Biological Activity and Mechanism of Action
This compound is a potent anticancer agent that functions by inhibiting the polymerization of tubulin, a crucial component of the cytoskeleton involved in cell division.[4] By disrupting microtubule dynamics, this compound induces cell cycle arrest, primarily at the S and G2/M phases, and subsequently triggers apoptosis in cancer cells.[4][5]
The compound targets the colchicine binding site on β-tubulin.[6] Its inhibitory effects have been demonstrated across a range of cancer cell lines, including leukemia, non-small cell lung, renal, prostate, and breast cancers.[4]
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | Result | Source |
| Tubulin Polymerization Inhibition (IC₅₀) | Porcine Brain Tubulin | 4.5 µM | [1] |
| Tubulin Polymerization Inhibition (IC₅₀) | - | 0.92 µM | [4] |
| β-tubulin Binding (Ki) | - | 0.09 µM | [4] |
| Antiproliferative Activity (IC₅₀) | MDA-MB-231 (Breast Cancer) | 0.9 nM | [2][7] |
| Antiproliferative Activity (IC₅₀) | KB (Epidermal Carcinoma) | 2.3 µM | [4] |
| Antiproliferative Activity (IC₅₀) | BT-549 (Breast Cancer) | 2.2 µM | [4] |
Note: The significant discrepancy in reported IC₅₀ values (ranging from nanomolar to micromolar) highlights the need for careful in-house validation of the compound's activity.
Signaling Pathways
This compound exerts its anticancer effects by modulating key cellular signaling pathways that control cell cycle progression and apoptosis.
References
- 1. Induction of synergistic apoptosis by tetramethoxystilbene and nutlin-3a in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. Tubulin inhibitor 9 1151995-69-5 | MCE [medchemexpress.cn]
- 4. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Unraveling the Potency of Tubulin Polymerization-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tubulin polymerization-IN-2, a potent inhibitor of tubulin polymerization. The document details its inhibitory concentration (IC50) value, its effects on various cancer cell lines, and the underlying molecular mechanisms. Furthermore, it outlines the experimental methodologies for assessing its activity and visualizes key cellular pathways and workflows.
Core Quantitative Data
This compound demonstrates significant inhibitory activity against β-tubulin, a key component of microtubules. This inhibition disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly cell division, making it a target of interest for anticancer drug development.
| Compound | Target | IC50 Value | Cell Line Activity |
| This compound | β-tubulin | 0.92 µM | Active against various leukemia, non-small cell lung, renal, prostate, and breast cancer cell lines.[1][2] |
| Tubulin Polymerization Inhibitor II | Tubulin | 4.5 µM | Displays potent anti-proliferative activity against a panel of 53 human cancer cell lines.[3] |
Table 1: IC50 Values and Cellular Activity of Selected Tubulin Polymerization Inhibitors. This table summarizes the key quantitative data for this compound and a related inhibitor for comparative purposes.
Mechanism of Action and Cellular Effects
This compound exerts its anticancer effects by targeting the colchicine binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin into microtubules, leading to a cascade of cellular events:
-
Cell Cycle Arrest: By disrupting microtubule dynamics, this compound arrests the cell cycle at the G2/M phase, a critical checkpoint for cell division.
-
Induction of Apoptosis: The compound has been shown to induce programmed cell death (apoptosis) in cancer cells. This is achieved by modulating the expression of key apoptosis-related proteins, including a decrease in Bax, APAF-1, and caspase-3, and an increase in BCL-2 mRNA levels.[2]
-
Inhibition of DNA Synthesis: The inhibitor has also been observed to inhibit DNA synthesis and repair mechanisms in cancer cells.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compound (this compound)
-
Control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor)
-
96-well microplate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL on ice.
-
Prepare serial dilutions of the test compound and control compounds in G-PEM buffer.
-
Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 100 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the IC50 value by determining the concentration of the inhibitor that reduces the maximum polymerization rate by 50%.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
The following diagrams illustrate the signaling pathway affected by tubulin inhibitors and the general workflow of a tubulin polymerization assay.
Figure 1. Signaling Pathway of this compound. This diagram illustrates the mechanism of action, starting from the binding to β-tubulin to the eventual induction of apoptosis.
Figure 2. Tubulin Polymerization Assay Workflow. This diagram outlines the key steps involved in performing an in vitro tubulin polymerization assay.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tubulin Polymerization Inhibitor II The Tubulin Polymerization Inhibitor II, also referenced under CAS 1151995-69-5, acts as an effective anti-microtubule agent. This small molecule/inhibitor is primarily used for Cell Structure applications. | 1151995-69-5 [sigmaaldrich.com]
An In-depth Technical Guide to Tubulin Polymerization Inhibitors
Introduction
Tubulin polymerization and the resulting microtubule dynamics are fundamental processes in eukaryotic cells, playing a crucial role in cell division, intracellular transport, and the maintenance of cell structure. Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is essential for the formation and function of the mitotic spindle during cell division.[1][2][3] This dynamic instability makes tubulin a key target for anticancer drug development.[2][4] By disrupting microtubule dynamics, tubulin polymerization inhibitors can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and ultimately, apoptosis in rapidly dividing cancer cells.[1][2][5] This guide provides a technical overview of tubulin polymerization inhibitors, including their mechanism of action, quantitative data for representative compounds, detailed experimental protocols, and illustrative diagrams of relevant pathways and workflows.
It is important to note that a specific compound named "Tubulin polymerization-IN-2" does not appear in the public scientific literature and may be an internal designation. The information presented herein pertains to the broader class of tubulin polymerization inhibitors.
Quantitative Data on Selected Tubulin Polymerization Inhibitors
The efficacy of tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in tubulin polymerization assays and their growth inhibitory activity (GI50 or IC50) in various cancer cell lines. The following table summarizes such data for a selection of well-known and recently developed inhibitors.
| Compound | Type | Tubulin Polymerization IC50 (µM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| Colchicine | Colchicine-site inhibitor | ~1 | HeLa | - | [6] |
| Nocodazole | Colchicine-site inhibitor | ~5 | HeLa | 350 | [6] |
| Combretastatin A-4 (CA-4) | Colchicine-site inhibitor | ~2.5 | HeLa | 4.5 | [4][6] |
| Vincristine | Vinca-site inhibitor | ~1 | - | - | [5][6] |
| Vinblastine | Vinca-site inhibitor | ~1 | HeLa | 4.83 | [6] |
| Indole-pyrimidine 4k | Colchicine-site inhibitor | 0.79 | BEL-7402 | 16-62 | [7][8] |
| 2-Anilino Triazolopyrimidine 3d | Colchicine-site inhibitor | 0.45 | A549, HeLa | - | [9] |
| 3,4-dimethoxybenzyl isothiocyanate (6) | Isothiocyanate | 6.6 | - | - | [10] |
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay biochemically determines the direct effect of a compound on the polymerization of purified tubulin.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)[5][11]
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)[5][12]
-
Glycerol (as a polymerization enhancer)[12]
-
Fluorescent reporter (e.g., DAPI)[12]
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., paclitaxel for stabilization, colchicine or vincristine for inhibition)[5][11]
-
Negative control (DMSO)[11]
-
Pre-warmed 96-well plate[11]
-
Temperature-controlled fluorescence plate reader[11]
Procedure:
-
Prepare the tubulin solution by dissolving purified tubulin in G-PEM buffer containing glycerol.
-
In a pre-warmed 96-well plate (37°C), add the test compound at various concentrations. Include wells for positive and negative controls.
-
Add the tubulin solution and the fluorescent reporter to each well to initiate the polymerization reaction.
-
Immediately place the plate in a fluorescence plate reader set to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI-based assays).[11]
-
The increase in fluorescence corresponds to the incorporation of the reporter into the polymerizing microtubules.
-
Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined by calculating the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.[13]
2. Cell-Based Microtubule Structure Analysis
This assay assesses the effect of a compound on the microtubule network within cultured cells.
Materials:
-
Cancer cell line (e.g., HeLa, HT-29)[5]
-
Cell culture medium and supplements[5]
-
Glass coverslips or imaging-compatible plates
-
Test compounds
-
Fixation buffer (e.g., 4% formaldehyde in PBS)[12]
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[5]
-
Primary antibody against α- or β-tubulin[5]
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells on coverslips or in imaging plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 18-24 hours).[5]
-
Fix the cells with fixation buffer for 15-30 minutes at room temperature.[5][12]
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 15-20 minutes.[5][12]
-
Wash the cells with PBS.
-
Incubate the cells with the primary anti-tubulin antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides or directly image the plates.
-
Acquire images using a fluorescence microscope. The disruption of the microtubule network (depolymerization) will be visible as a diffuse cytoplasmic staining pattern compared to the well-defined filamentous network in control cells.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Tubulin Polymerization Inhibitors
Tubulin polymerization inhibitors disrupt the dynamic equilibrium of microtubules, which is critical for the formation of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle. If the damage to the mitotic spindle is irreparable, the cell undergoes mitotic catastrophe, a form of cell death characterized by the formation of multinucleated cells, which ultimately leads to apoptosis.[5]
Caption: Mechanism of action for tubulin polymerization inhibitors.
Experimental Workflow for Evaluating Novel Tubulin Inhibitors
The evaluation of a potential new tubulin polymerization inhibitor typically follows a multi-step process, starting from a biochemical assay to confirm its direct activity on tubulin, followed by cell-based assays to assess its cellular effects, and finally in vivo studies to determine its efficacy in a living organism.
Caption: Workflow for evaluating novel tubulin inhibitors.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. In vitro tubulin polymerization assay [bio-protocol.org]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-based Assay of Tubulin Polymerization-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-2 is a potent, cell-permeable small molecule that acts as an inhibitor of tubulin polymerization. By targeting the β-tubulin subunit, it disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell motility, and intracellular transport. This disruption leads to cell cycle arrest, primarily at the S phase, and the induction of apoptosis in cancer cells.[1] These characteristics make this compound a compound of interest for cancer research and drug development.
This document provides detailed application notes and a comprehensive protocol for a cell-based assay to characterize the effects of this compound on the microtubule network using immunofluorescence microscopy.
Mechanism of Action
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for their function. Tubulin polymerization inhibitors, such as this compound, bind to tubulin subunits and prevent their incorporation into microtubules. This leads to a net depolymerization of the microtubule network, resulting in the disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro and cell-based activities of this compound.
| Target | Assay | IC50 |
| β-tubulin | In vitro polymerization assay | 0.92 µM[1][2] |
Table 1: In vitro activity of this compound against purified tubulin.
| Cell Line | Cancer Type | IC50 |
| KB | Epidermal Carcinoma | 2.3 µM[1] |
| BT-549 | Breast Carcinoma | 2.2 µM[1] |
| MCF-7 | Breast Carcinoma | - |
Table 2: Antiproliferative activity of this compound in various cancer cell lines.
Experimental Protocol: Cell-based Immunofluorescence Assay for Microtubule Integrity
This protocol describes a method to visualize and quantify the effects of this compound on the microtubule network in cultured cells.
Materials
-
Cell Line: HeLa (human cervical cancer) or other suitable adherent cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Positive Control: Nocodazole or Vincristine (tubulin polymerization inhibitors).
-
Negative Control: DMSO (vehicle).
-
Reagents for Immunofluorescence:
-
Phosphate Buffered Saline (PBS)
-
Microtubule Stabilizing Buffer (MTSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100.
-
Primary Antibody: Mouse anti-α-tubulin antibody.
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
-
Equipment:
-
96-well, black-walled, clear-bottom imaging plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Fluorescence microscope or high-content imaging system.
-
Image analysis software.
-
Experimental Workflow
Figure 2: Experimental workflow for the cell-based immunofluorescence assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed HeLa cells into a 96-well, black-walled, clear-bottom imaging plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and spreading.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is from 0.1 µM to 10 µM.
-
Include wells for a positive control (e.g., 10 µM Nocodazole) and a negative control (0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
-
Immunofluorescence Staining:
-
After treatment, gently aspirate the medium and wash the cells twice with 100 µL of pre-warmed PBS.
-
Permeabilize the cells by adding 100 µL of MTSB to each well and incubating for 5 minutes at room temperature.
-
Aspirate the MTSB and fix the cells with 100 µL of 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with 100 µL of PBS.
-
Block non-specific antibody binding by adding 100 µL of Blocking Buffer to each well and incubating for 1 hour at room temperature.
-
Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Aspirate the blocking solution and add 50 µL of the diluted primary antibody to each well. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with 100 µL of PBS.
-
Dilute the fluorescently labeled secondary antibody and DAPI in Blocking Buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with 100 µL of PBS.
-
-
Imaging and Analysis:
-
Add 100 µL of PBS or antifade mounting medium to each well.
-
Acquire images using a fluorescence microscope or a high-content imaging system. Capture images of both the tubulin network (e.g., Alexa Fluor 488 channel) and the nuclei (DAPI channel).
-
Quantify the effects of this compound on the microtubule network. This can be done by analyzing various parameters using image analysis software, such as:
-
Total microtubule length per cell.
-
Microtubule network density.
-
Number of microtubule branches and endpoints.
-
Changes in cell morphology.
-
-
Expected Results
-
Negative Control (DMSO): Cells should exhibit a well-defined, intact microtubule network extending throughout the cytoplasm.
-
Positive Control (Nocodazole): Cells should show significant disruption and depolymerization of the microtubule network, with a diffuse tubulin staining pattern.
-
This compound: A dose-dependent disruption of the microtubule network is expected. At higher concentrations, the microtubule network should appear fragmented and depolymerized, similar to the positive control.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete washing or insufficient blocking. | Increase the number and duration of wash steps. Increase BSA concentration in the blocking buffer. |
| Weak tubulin staining | Primary or secondary antibody concentration is too low. | Optimize antibody concentrations by performing a titration. |
| Cells detach from the plate | Harsh washing or aspiration. | Be gentle during washing and aspiration steps. Consider using coated plates for better cell adherence. |
| Inconsistent results | Variation in cell seeding density or compound concentration. | Ensure accurate and consistent cell seeding and compound dilutions. |
Conclusion
The provided application notes and protocol offer a robust framework for investigating the effects of this compound on the cellular microtubule network. This cell-based immunofluorescence assay allows for both qualitative visualization and quantitative analysis of microtubule disruption, providing valuable insights into the compound's mechanism of action and cellular potency. This information is critical for the continued development and characterization of this compound as a potential anticancer agent.
References
Application Notes and Protocols for Tubulin Polymerization-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Tubulin Polymerization-IN-2, a potent anticancer agent that targets β-tubulin.[1] The information is intended to guide researchers in the effective use of this compound in in vitro and cell-based assays.
Product Information and Solubility
This compound is a small molecule inhibitor of tubulin polymerization with a reported IC50 value of 0.92 μM.[1] Its activity against various cancer cell lines makes it a compound of interest for cancer research.[1] Proper solubilization and preparation are critical for obtaining accurate and reproducible experimental results.
Solubility Data:
While specific quantitative solubility data for this compound in various solvents is not consistently published, compounds of this nature are typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For example, a similar compound, Tubulin polymerization-IN-47, demonstrates high solubility in DMSO.[2] It is standard practice to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.
Table 1: Solubility and Storage Recommendations
| Parameter | Recommended Solvent & Conditions | Storage |
| Stock Solution | Dimethyl Sulfoxide (DMSO). For a similar compound, solubility is ≥ 125 mg/mL.[2] | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] |
| Working Dilution | Dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium. | Prepare fresh for each experiment. |
| Max DMSO in Assay | The final concentration of DMSO in most cell-based and in vitro assays should be kept low, typically ≤ 0.5%, to avoid solvent-induced artifacts.[3] | N/A |
Mechanism of Action & Signaling Pathway
This compound functions by inhibiting the polymerization of tubulin dimers into microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[4] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[5]
Inhibition of tubulin polymerization by agents like this compound leads to a cascade of cellular events:
-
Disruption of Mitotic Spindle: The failure to form a functional mitotic spindle prevents proper chromosome segregation.[6]
-
Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.[6][7]
-
Induction of Apoptosis: Prolonged mitotic arrest often triggers programmed cell death (apoptosis).[5] This can involve the activation of the intrinsic apoptotic pathway, including the activation of caspase-9.[8]
-
Activation of Signaling Pathways: Disruption of microtubules can activate various signaling pathways, including the p38 MAPK pathway and can lead to a p53-independent accumulation of p21.[9][10]
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based or turbidity-based assay to measure the effect of this compound on tubulin assembly in a cell-free system.
Objective: To quantify the inhibitory effect of this compound on the polymerization of purified tubulin.
Materials:
-
Lyophilized >99% pure tubulin (porcine or bovine)
-
This compound
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Dimethyl Sulfoxide (DMSO)
-
Positive Controls: Nocodazole or Colchicine (inhibitors)
-
Negative Control: Paclitaxel (stabilizer)
-
Pre-chilled 96-well plates (black plates for fluorescence, clear for turbidity)
-
Temperature-controlled microplate reader capable of reading fluorescence (Ex: 360 nm, Em: 450 nm) or absorbance (340 nm).[5]
Table 2: Reagent Preparation for In Vitro Assay
| Reagent | Preparation | Storage |
| Tubulin Stock | Reconstitute lyophilized tubulin in General Tubulin Buffer to 10 mg/mL. | Aliquot and snap-freeze in liquid nitrogen. Store at -80°C. |
| GTP Stock | Prepare a 100 mM stock solution in water. | Store at -80°C. |
| Compound Stock | Prepare a 10 mM stock of this compound in 100% DMSO. | Store at -20°C. |
| Assay Buffer | General Tubulin Buffer supplemented with 15% glycerol.[5] | Store at 4°C. |
Procedure:
-
Prepare Tubulin Reaction Mix: On ice, prepare a reaction mix containing Assay Buffer, GTP (final concentration 1 mM), and tubulin (final concentration 2 mg/mL).[5]
-
Prepare Compound Dilutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations. Also prepare dilutions for positive and negative controls.
-
Assay Plate Setup: Add the diluted compounds and controls to the wells of a pre-chilled 96-well plate. Include wells with Assay Buffer and DMSO as a vehicle control.
-
Initiate Polymerization: Add the Tubulin Reaction Mix to all wells to initiate the polymerization reaction. Mix gently by pipetting.
-
Measure Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence or absorbance every 60 seconds for 60-90 minutes.[5]
Data Analysis: The rate of tubulin polymerization is reflected by the increase in fluorescence or absorbance over time. Plot the signal versus time. The IC50 value for inhibition can be determined by plotting the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression in a cancer cell line.
Objective: To assess the ability of this compound to induce G2/M phase cell cycle arrest.
Materials:
-
Cancer cell line (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (approx. 50-60% confluency) at the time of treatment. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at a concentration matching the highest concentration used for the compound. Incubate for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the floating cells from the supernatant. Centrifuge the cell suspension.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase Staining Buffer and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
Data Analysis: Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, FCS Express). The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by gating the populations based on their fluorescence intensity. An accumulation of cells in the G2/M peak compared to the vehicle control indicates cell cycle arrest at this phase.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for Tubulin Polymerization-IN-2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-2 is a potent small molecule inhibitor of tubulin polymerization, demonstrating significant potential as an anticancer agent. By targeting β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and induction of apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in cancer research.
Mechanism of Action
This compound exerts its anticancer effects by directly binding to β-tubulin, a critical component of microtubules. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to the arrest of the cell cycle and the subsequent activation of the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against its direct target and various cancer cell lines.
| Target | IC50 (μM) | Ki (μM) |
| β-tubulin | 0.92 | 0.09 |
| Table 1: Biochemical activity of this compound against purified β-tubulin. |
| Cell Line | Cancer Type | IC50 (μM) |
| KB | Epidermal Carcinoma | 2.3 |
| BT-549 | Breast Carcinoma | 2.2 |
| MCF-7 | Breast Carcinoma | - |
| Table 2: In vitro anti-cancer activity of this compound in various human cancer cell lines. |
Note: While a specific IC50 for MCF-7 is not provided in the search results, a concentration of 0.342 μM was shown to induce cell cycle arrest and apoptosis[1].
Signaling Pathway
This compound-mediated inhibition of tubulin polymerization triggers a cascade of events culminating in apoptosis. The disruption of the microtubule network leads to cell cycle arrest, primarily at the S phase in MCF-7 cells[1]. This arrest is followed by the modulation of key apoptotic proteins, including the downregulation of pro-apoptotic proteins Bax, APAF-1, and caspase-3, and the upregulation of the anti-apoptotic protein BCL-2 at the mRNA level[1].
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Workflow:
Caption: MTT assay workflow.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from approximately 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins following treatment with this compound.
Workflow:
Caption: Western blot workflow.
Materials:
-
MCF-7 cells (or other relevant cell line)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at a concentration of 0.342 µM (or a range of concentrations) for 24 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Workflow:
Caption: Cell cycle analysis workflow.
Materials:
-
MCF-7 cells
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with 0.342 µM this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
This compound is a valuable tool for cancer research, offering a clear mechanism of action and potent anti-proliferative effects. The provided data and protocols will enable researchers to effectively utilize this compound in their studies to further investigate its therapeutic potential and the intricacies of microtubule-targeted cancer therapy.
References
Application Notes and Protocols for Studying Tubulin Polymerization-IN-2 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process essential for microtubule formation, which plays a pivotal role in cell division, intracellular transport, and maintenance of cell structure. The dynamic nature of microtubules makes them a key target for anticancer drug development. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
This document provides detailed application notes and protocols for the preclinical evaluation of Tubulin polymerization-IN-2 (TPI-2) , a potent anticancer agent that targets β-tubulin.[1] While specific in vivo data for TPI-2 is not publicly available, this guide integrates the known in vitro characteristics of TPI-2 with established protocols and representative data from other well-characterized tubulin polymerization inhibitors to provide a comprehensive framework for its study in animal models.
Mechanism of Action
TPI-2 is a potent inhibitor of tubulin polymerization with a strong interaction with β-tubulin.[1] By binding to β-tubulin, TPI-2 disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to an arrest of the cell cycle and the induction of apoptosis.[1]
A proposed signaling pathway for tubulin polymerization inhibitors like TPI-2 is depicted below.
Caption: Proposed mechanism of action for this compound.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the available quantitative in vitro data for TPI-2.[1]
| Parameter | Value | Cell Line/System |
| IC50 (β-tubulin) | 0.92 µM | N/A |
| Ki (β-tubulin polymerization) | 0.09 µM | N/A |
| Anticancer IC50 | 2.3 µM | KB (epidermal carcinoma) |
| Anticancer IC50 | 2.2 µM | BT-549 (breast carcinoma) |
| Cell Cycle Arrest | S Phase | MCF-7 (breast carcinoma) |
| Apoptosis Induction | Yes | MCF-7 (breast carcinoma) |
Representative In Vivo Efficacy of a Tubulin Polymerization Inhibitor
The following data is representative of a novel tubulin polymerization inhibitor with a similar mechanism of action and is provided as a reference for designing in vivo studies for TPI-2.
| Animal Model | Treatment | Dosage | Administration | Tumor Growth Inhibition | Reference |
| 4T1 Xenograft Mouse Model | Compound [I] | 5 mg/kg | Intravenous (every other day) | 49.2% | N/A |
| 4T1 Xenograft Mouse Model | Compound [I] | 10 mg/kg | Intravenous (every other day) | 58.1% | N/A |
| 4T1 Xenograft Mouse Model | Compound [I] | 20 mg/kg | Intravenous (every other day) | 84.0% | N/A |
| MCF-7 Xenograft Mouse Model | Compound [I] | 20 mg/kg | Intraperitoneal (daily for 21 days) | 68.95% | N/A |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of TPI-2 on the polymerization of purified tubulin.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)
-
TPI-2 dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP mixture into a pre-warmed 96-well plate.
-
Add TPI-2 at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., nocodazole).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor tubulin polymerization (increase in turbidity).
-
Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value for TPI-2.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell-Based Assay: Immunofluorescence for Microtubule Integrity
This protocol visualizes the effect of TPI-2 on the microtubule network within cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Glass coverslips
-
TPI-2
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of TPI-2 for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade medium.
-
Visualize the microtubule structure using a fluorescence microscope. Look for signs of microtubule depolymerization and disruption of the spindle apparatus in mitotic cells.
In Vivo Xenograft Model for Anticancer Efficacy
This protocol describes a general procedure for evaluating the antitumor activity of TPI-2 in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Matrigel (optional, to enhance tumor take rate)
-
TPI-2 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer TPI-2 or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous, oral).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Caption: General workflow for an in vivo xenograft study.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical investigation of this compound. By combining the known in vitro data of TPI-2 with established methodologies for studying tubulin polymerization inhibitors, researchers can effectively evaluate its therapeutic potential in various cancer models. Careful experimental design and adherence to these protocols will be crucial for obtaining reliable and translatable data for future drug development efforts.
References
Troubleshooting & Optimization
Technical Support Center: In Vitro Tubulin Assay Temperature Optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding temperature optimization for in vitro tubulin polymerization assays. It is designed for researchers, scientists, and drug development professionals to help ensure the success and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for in vitro tubulin polymerization?
A1: The widely accepted optimal temperature for inducing in vitro tubulin polymerization is 37°C.[1][2][3][4][5][6] This temperature facilitates the nucleation and elongation phases of microtubule formation.[2][3] It is critical to maintain a stable 37°C environment, often using a temperature-regulated spectrophotometer or plate reader, for consistent and reproducible results.[1][3]
Q2: Why is my tubulin not polymerizing at 37°C?
A2: Several factors could prevent tubulin polymerization at 37°C. A common issue is the quality of the tubulin itself; ensure it has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Another critical factor is the pre-warming of the assay plate to 37°C before adding the tubulin solution.[1][3] Pipetting cold tubulin into a room temperature or cold plate will inhibit efficient polymerization.[3] Also, confirm that essential components like GTP and Mg2+ are present in your polymerization buffer at the correct concentrations.[3][7]
Q3: What is the role of cold temperatures in a tubulin assay?
A3: Cold temperatures, typically 4°C, are used to keep tubulin in its depolymerized, heterodimer state and to disassemble microtubules.[1][8][9] The experimental workflow for a polymerization assay often involves preparing the reaction mix on ice to prevent premature polymerization and then initiating the reaction by rapidly increasing the temperature to 37°C.[1][3] This temperature shift from 4°C to 37°C is the trigger for polymerization.[1][2]
Q4: How does temperature affect the kinetics of tubulin polymerization?
A4: Temperature has a significant impact on the kinetics of tubulin polymerization. As the temperature decreases from 37°C, both the rate of polymerization and depolymerization decrease.[8][10] At temperatures below 10°C, the polymerization rate can become very slow, and at 4°C, there is a rapid loss of nearly all microtubule polymer.[8] This temperature dependence is a key principle exploited in these assays.
Q5: Can I run my tubulin polymerization assay at room temperature?
A5: While polymerization can occur at room temperature, it is generally not recommended for standard assays as the rate and extent of polymerization will be significantly lower than at 37°C.[11] This can lead to a reduced signal-to-noise ratio and less reproducible data. For consistency and to achieve a robust polymerization signal, maintaining the assay at 37°C is the standard practice.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low polymerization signal | 1. Inactive tubulin due to improper storage or multiple freeze-thaw cycles.2. Assay plate not pre-warmed to 37°C.[1][3]3. Incorrect buffer composition (missing GTP or Mg2+).[3][7]4. Spectrophotometer/plate reader not set to 37°C.[1] | 1. Use a fresh aliquot of tubulin stored at -80°C. Avoid repeated freeze-thaw cycles.2. Pre-incubate the 96-well plate at 37°C for at least 30 minutes before adding your reaction mix.[1]3. Verify the composition and pH of your polymerization buffer. Ensure GTP and Mg2+ are added fresh.4. Confirm that the instrument's temperature control is functioning correctly and set to 37°C. |
| Inconsistent results between wells/replicates | 1. Uneven temperature distribution across the 96-well plate.2. Condensation forming on the bottom of the plate when moving from ice to the 37°C reader.3. Pipetting errors leading to variations in tubulin concentration. | 1. Use the central wells of the plate, as the edge wells are more susceptible to temperature fluctuations.2. After placing the plate in the 37°C reader, allow a brief equilibration time (e.g., 2-5 minutes) before starting the measurement to allow any condensation to dissipate.[11]3. Use a multichannel pipette for adding tubulin to the plate to minimize timing differences between wells. Ensure thorough mixing of the tubulin stock before aliquoting. |
| Rapid signal decrease after initial polymerization | 1. Depletion of GTP in the reaction.2. Presence of a microtubule-destabilizing compound.[12][13] | 1. Ensure the GTP concentration is sufficient (typically 1 mM).[2][3]2. If testing unknown compounds, this may indicate microtubule-destabilizing activity. Run appropriate controls with known destabilizers like nocodazole or vinblastine.[3][4] |
| No lag phase (nucleation) observed in control | 1. Presence of tubulin aggregates in the stock solution that act as seeds.2. Presence of a microtubule-stabilizing compound.[12][13] | 1. Before use, centrifuge the thawed tubulin stock at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to remove any aggregates.2. If testing compounds, this may indicate microtubule-stabilizing activity. Run a control with a known stabilizer like paclitaxel.[3][4] |
Experimental Protocols
Standard Tubulin Polymerization Assay (Absorbance-Based)
This protocol is adapted from standard methodologies for measuring tubulin polymerization by monitoring the change in turbidity at 340 nm.[1][3]
-
Preparation:
-
Thaw a fresh aliquot of purified tubulin on ice.
-
Prepare the polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and keep it on ice.
-
Prepare a 10 mM stock of GTP in polymerization buffer.
-
Pre-warm a 96-well, half-area, clear-bottom plate to 37°C for at least 30 minutes.[1]
-
Set a microplate reader to kinetic mode to read absorbance at 340 nm every minute for 60 minutes, with the temperature set to 37°C.[1]
-
-
Reaction Setup (on ice):
-
Initiation and Measurement:
-
Carefully pipette 100 µL of the reaction mixture into the pre-warmed 96-well plate.
-
Immediately place the plate in the 37°C plate reader and start the kinetic read. The increase in temperature from ice to 37°C will initiate polymerization.[3]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time. The resulting curve will show the three phases of polymerization: nucleation (lag phase), growth (steep slope), and steady-state equilibrium (plateau).[3]
-
Fluorescence-Based Tubulin Polymerization Assay
This protocol utilizes a fluorescent reporter that binds to polymerized microtubules, resulting in an increase in fluorescence.[12][13][14]
-
Preparation:
-
Follow the same preparation steps as the absorbance-based assay, but use a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
The polymerization buffer will contain a fluorescent reporter dye (e.g., DAPI).[14]
-
Set the microplate reader to kinetic fluorescence mode with excitation at ~360 nm and emission at ~420-450 nm.[12][14] The temperature should be set to 37°C.
-
-
Reaction Setup (on ice):
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a final volume of 50-100 µL, this may include:
-
-
Initiation and Measurement:
-
Transfer the reaction mixture to the pre-warmed 96-well plate.
-
Immediately place the plate in the 37°C plate reader and begin kinetic fluorescence measurements.
-
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) versus time to observe the polymerization curve.
-
Visualizations
Caption: Workflow for a typical in vitro tubulin polymerization assay.
Caption: The dual effect of temperature on tubulin polymerization and depolymerization rates.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic and nucleotide requirements for microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cherrybiotech.com [cherrybiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hoelzel-biotech.com [hoelzel-biotech.com]
- 13. maxanim.com [maxanim.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tubulin Polymerization Assays
Welcome to our dedicated support center for tubulin polymerization assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts and issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key phases of in vitro tubulin polymerization, and what does a typical curve look like?
A1: A standard tubulin polymerization curve, whether measured by turbidity or fluorescence, displays three distinct phases:
-
Nucleation (Lag Phase): This initial phase is characterized by a slow increase in signal. During this time, tubulin dimers associate to form small oligomers, which act as "seeds" for further polymerization. The duration of this phase is sensitive to the presence of pre-formed tubulin aggregates or seeds.[1][2][3][4]
-
Growth (Elongation Phase): This phase shows a rapid, linear increase in signal as tubulin dimers add to the ends of the nucleation seeds, leading to the formation of microtubules. The slope of this phase represents the rate of polymerization.[1][2][3][4]
-
Steady State (Plateau Phase): The curve flattens as the polymerization and depolymerization of tubulin reach equilibrium, and there is no net change in the microtubule polymer mass.[1][2][3][4]
A typical polymerization curve is sigmoidal in shape. The absence of a clear lag phase can indicate the presence of tubulin aggregates that act as seeds.[5]
Q2: What is the difference between a turbidity-based and a fluorescence-based tubulin polymerization assay?
A2: Both methods monitor the formation of microtubules over time, but they rely on different detection principles.
-
Turbidity (Absorbance) Assay: This classic method measures the light scattered by microtubules as they form.[1][2] The increase in turbidity is proportional to the concentration of microtubule polymer and is typically measured as an increase in absorbance at 340-350 nm.[1][5]
-
Fluorescence Assay: This method uses a fluorescent reporter molecule, such as DAPI, that preferentially binds to polymerized tubulin.[6][7] The increase in fluorescence intensity corresponds to the amount of microtubule polymer formed.[2][3][6] This method is often more sensitive and can be performed with lower tubulin concentrations.[2][3]
Q3: What are appropriate positive and negative controls for my tubulin polymerization assay?
A3: Including proper controls is critical for interpreting your results.
-
Positive Controls:
-
Polymerization Enhancer (Stabilizer): Paclitaxel is a commonly used positive control that stabilizes microtubules, leading to a faster polymerization rate and an increased final polymer mass.[2][3][6][8]
-
Polymerization Inhibitor (Destabilizer): Nocodazole, colchicine, or vinblastine are used as positive controls for inhibition.[3][6][8] They disrupt microtubule formation, resulting in a decreased rate and extent of polymerization.[3][6]
-
-
Negative Control:
Troubleshooting Guide
Issue 1: No or Very Low Polymerization Signal in the Control Well
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Tubulin | Ensure tubulin has been stored correctly at -80°C and has not been subjected to multiple freeze-thaw cycles.[5] If tubulin quality is uncertain, it can be pre-cleared of aggregates by centrifugation before use.[5] |
| Incorrect Buffer Composition | Verify the final concentrations of all buffer components, especially MgCl2 and GTP, which are essential for polymerization. The buffer should be at the correct pH (typically 6.9).[6][8] |
| Incorrect Temperature | Tubulin polymerization is temperature-dependent and should be carried out at 37°C.[1][8] Ensure the plate reader is pre-warmed to 37°C before starting the assay.[1][5] |
| GTP Degradation | GTP is essential for polymerization. Ensure the GTP stock solution is fresh and has been stored correctly. |
Issue 2: High Initial Signal / Absence of a Lag Phase in the Control Well
Possible Causes & Solutions
| Cause | Recommended Solution |
| Tubulin Aggregates | The presence of small tubulin aggregates can act as seeds, eliminating the nucleation phase.[5] This is often due to improper storage or handling of the tubulin. To remove aggregates, centrifuge the tubulin solution at high speed (e.g., 140,000 x g) for 10 minutes at 4°C before use.[5] |
| Air Bubbles in Wells | Air bubbles can scatter light and interfere with absorbance or fluorescence readings.[5] Be careful during pipetting to avoid introducing bubbles. If present, they can sometimes be removed by briefly centrifuging the plate. |
| Precipitation of Test Compound | The test compound itself may be precipitating in the assay buffer, causing an increase in light scattering.[5] Visually inspect the wells and run a control with the compound in buffer without tubulin to check for precipitation.[5] |
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Cause | Recommended Solution |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability.[5] Use calibrated pipettes and ensure proper technique. Running replicates (duplicates or triplicates) is highly recommended to identify and exclude outlier wells.[5] |
| Temperature Fluctuations | Maintaining a constant 37°C is crucial for consistent polymerization rates.[1] Ensure the plate reader has stable temperature control. |
| Incomplete Mixing | Ensure all components in the well are thoroughly mixed before starting the measurement. |
Issue 4: Signal in the Presence of an Inhibitor is Higher Than the Control
Possible Causes & Solutions
| Cause | Recommended Solution |
| Compound Autofluorescence | If using a fluorescence-based assay, the test compound may be fluorescent at the excitation and emission wavelengths used. Run a control with the compound in buffer alone to measure its intrinsic fluorescence. |
| Compound Precipitation | The compound may be precipitating over the course of the assay, leading to an increase in light scattering in turbidity assays.[5] This can be checked by running a control of the compound in buffer without tubulin.[5] The inclusion of detergents like Tween-20 (at low concentrations, e.g., 0.05%) in the assay buffer can sometimes help prevent compound aggregation.[9][10] |
Experimental Protocols
Standard Tubulin Polymerization Assay (Turbidity-Based)
-
Reagent Preparation:
-
Thaw purified tubulin, GTP solution, and polymerization buffer on ice. Keep all components on ice until the start of the reaction.[5]
-
Prepare a tubulin working solution at the desired final concentration (e.g., 2-4 mg/mL) in polymerization buffer containing 1 mM GTP.[1][8]
-
Prepare dilutions of your test compounds and controls (e.g., paclitaxel, nocodazole) in polymerization buffer.
-
-
Assay Setup:
-
Data Acquisition:
Fluorescence-Based Tubulin Polymerization Assay
The protocol is similar to the turbidity-based assay with the following key differences:
-
Reagent Preparation: The polymerization buffer should also contain a fluorescent reporter dye (e.g., DAPI).[6]
-
Data Acquisition:
-
Use a fluorescence plate reader pre-warmed to 37°C.[2]
-
Set the excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., excitation ~360 nm and emission ~450 nm for DAPI-based reporters).[8]
-
Record fluorescence intensity at regular intervals for the duration of the experiment.
-
Data Presentation
Table 1: Typical Reagent Concentrations for Tubulin Polymerization Assays
| Component | Typical Final Concentration | Reference |
| Purified Tubulin | 2 - 4 mg/mL | [1][8] |
| PIPES Buffer | 80 mM, pH 6.9 | [6][8] |
| MgCl₂ | 1 - 2 mM | [6][8] |
| EGTA | 0.5 - 1 mM | [6][8] |
| GTP | 1 mM | [6][8] |
| Glycerol (optional enhancer) | 10% - 15% | [6][8] |
| Paclitaxel (positive control) | 3 - 10 µM | [1][8] |
| Nocodazole (positive control) | 3 - 10 µM | [1] |
Table 2: Comparison of Turbidity vs. Fluorescence Assays
| Feature | Turbidity Assay | Fluorescence Assay | Reference |
| Principle | Light Scattering | Fluorescence Enhancement | [2][7] |
| Typical Wavelength | 340-350 nm (Absorbance) | Ex: ~360 nm, Em: ~450 nm | [1][8] |
| Sensitivity | Lower | Higher | [3] |
| Tubulin Requirement | Higher | Lower | [2][3] |
| Potential Artifacts | Compound precipitation, air bubbles | Compound autofluorescence | [5] |
Visual Guides
Caption: A flowchart of the standard experimental workflow for tubulin polymerization assays.
Caption: A decision tree for troubleshooting common artifacts in tubulin polymerization assays.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. maxanim.com [maxanim.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Improving Reproducibility of Tubulin Inhibition Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of tubulin inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of action for tubulin inhibitors?
A1: Tubulin inhibitors primarily work through two main mechanisms: microtubule stabilization or destabilization. Stabilizing agents, such as paclitaxel, bind to microtubules and prevent their depolymerization, leading to the formation of overly stable microtubules.[1] Destabilizing agents, like vinca alkaloids and colchicine, bind to tubulin subunits and inhibit their polymerization, causing microtubule disassembly.[1] Both mechanisms disrupt the dynamic nature of microtubules, which is crucial for various cellular processes, particularly mitosis, leading to cell cycle arrest and apoptosis.[1]
Q2: What are the main binding sites for tubulin inhibitors?
A2: There are several known binding sites on the tubulin heterodimer for inhibitory compounds. The most well-characterized are the colchicine, vinca alkaloid, and taxane binding sites.[2] Different classes of drugs target these specific sites, leading to either the inhibition of polymerization or the stabilization of existing microtubules.
Q3: What are the primary challenges affecting the reproducibility of tubulin inhibition experiments?
A3: Key challenges include the development of drug resistance in cell lines, significant side effects of tubulin-targeting agents that can limit their clinical use, and issues with drug formulation and administration.[3] In vitro, variability can arise from the quality of purified tubulin, buffer conditions, and precise temperature control.[4] In cell-based assays, factors like cell line integrity, passage number, and confluency can impact results.
Q4: How does drug resistance develop against tubulin inhibitors?
A4: Cancer cells can develop resistance through several mechanisms, including the overexpression of drug efflux pumps (like P-glycoprotein) that reduce the intracellular concentration of the inhibitor.[3][5] Another significant mechanism is the alteration of tubulin itself, such as the expression of different tubulin isotypes (e.g., βIII-tubulin) that have a lower affinity for the drug.[3][6]
Troubleshooting Guides
In Vitro Tubulin Polymerization Assays
Q: My in vitro tubulin polymerization assay shows no or very low polymerization in the control group. What could be the cause?
A: This issue can stem from several factors:
-
Poor Tubulin Quality: The tubulin may be inactive due to improper storage or multiple freeze-thaw cycles. It is recommended to aliquot tubulin upon receipt and store it at -80°C.[7] If tubulin has been accidentally thawed and refrozen, it may contain aggregates of inactive protein that can be removed by centrifugation.[7]
-
Incorrect Temperature: Tubulin polymerization is highly temperature-dependent. The assay should be conducted at 37°C, and the microplate reader must be pre-warmed to this temperature.[4] Pipetting tubulin into cold plates will inhibit efficient polymerization.[4]
-
GTP Hydrolysis: GTP is essential for tubulin polymerization. Ensure that the GTP stock solution is fresh and has been stored correctly.
-
Buffer Composition: The composition of the polymerization buffer, including pH and the concentration of ions like Mg2+, is critical. Use a well-established buffer system like G-PEM.[8]
Q: I am observing a high background signal or precipitation in my fluorescence-based tubulin polymerization assay. How can I troubleshoot this?
A: High background or precipitation can be due to:
-
Compound Precipitation: The test compound itself may be precipitating in the assay buffer, causing light scattering that mimics microtubule assembly.[7] This can be checked by running a control with the compound in the buffer without tubulin.
-
Aggregated Tubulin: Poor quality tubulin can form aggregates that contribute to the signal. Pre-centrifuging the tubulin solution before the assay can help remove these aggregates.[7]
-
Incompatible DMSO Concentration: If the test compound is dissolved in DMSO, ensure the final concentration in the assay does not exceed 2%, as higher concentrations can interfere with the assay.[7]
Cell-Based Assays
Q: In my immunofluorescence experiment, the microtubule network appears fragmented or poorly defined in control cells. What went wrong?
A: A poorly defined microtubule network in control cells can result from:
-
Suboptimal Fixation: The fixation method is crucial for preserving microtubule structure. One common issue is performing the initial wash and fixation steps at room temperature, which can cause microtubule depolymerization.[9] It is critical to maintain the cells at 37°C during these initial steps.[9] Ice-cold methanol fixation can also be an effective method for preserving microtubule structures.[10]
-
Improper Antibody Dilution: The primary and secondary antibody concentrations should be optimized. Using too high a concentration can lead to non-specific binding and high background, while too low a concentration will result in a weak signal.
-
Cell Health: Unhealthy or overly confluent cells may have a disrupted cytoskeleton. Ensure cells are in a logarithmic growth phase and are not overly dense on the coverslip.
Q: My cell viability assay results are inconsistent between experiments. How can I improve reproducibility?
A: Inconsistent cell viability results can be addressed by:
-
Standardizing Cell Seeding: Ensure that the same number of cells are seeded in each well and that they are evenly distributed.
-
Controlling for Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental samples.
-
Consistent Incubation Times: The duration of compound exposure should be precisely controlled across all experiments.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the test compounds to account for any solvent-induced toxicity.[11]
Data Presentation
Table 1: Troubleshooting Common Issues in In Vitro Tubulin Polymerization Assays
| Issue | Potential Cause | Recommended Solution |
| No/Low Polymerization (Control) | Inactive tubulin | Aliquot new tubulin; avoid freeze-thaw cycles; centrifuge to remove aggregates.[7] |
| Incorrect temperature | Pre-warm plate reader and plates to 37°C.[4] | |
| Degraded GTP | Use fresh GTP stock. | |
| High Background/Precipitation | Compound insolubility | Check compound solubility in a no-tubulin control; reduce final concentration.[7] |
| Aggregated tubulin | Pre-centrifuge tubulin solution before use.[7] | |
| High DMSO concentration | Ensure final DMSO concentration is ≤2%.[7] | |
| Aberrant Readings | Air bubbles | Pipette carefully along the well walls to avoid bubble formation.[7] |
| Inaccurate pipetting | Use calibrated pipettes and consider using duplicate or triplicate wells.[7] |
Table 2: Troubleshooting Common Issues in Cell-Based Tubulin Assays
| Issue | Potential Cause | Recommended Solution |
| Poor Microtubule Staining | Suboptimal fixation | Maintain cells at 37°C during initial wash and fixation steps; try ice-cold methanol fixation.[9][10] |
| Incorrect antibody concentration | Titrate primary and secondary antibodies to find the optimal dilution. | |
| Poor cell health | Use cells in logarithmic growth phase; avoid over-confluency. | |
| Inconsistent Viability Results | Uneven cell seeding | Ensure consistent cell numbers and distribution in wells. |
| Edge effects | Fill outer wells with media/PBS and do not use for experimental samples. | |
| Variable incubation time | Strictly control the duration of compound exposure. | |
| Microscopy Artifacts | Overexpression of fluorescent fusion proteins | Use cell lines with stable, low-level expression to avoid protein aggregates.[12] |
| Spectral bleed-through | Use fluorophores with well-separated emission spectra; use appropriate filter sets. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and published methods.
-
Reagent Preparation:
-
Thaw purified tubulin, GTP stock, and general tubulin buffer on ice.
-
Prepare a working solution of tubulin at a final concentration of 2-3 mg/mL in general tubulin buffer containing 1 mM GTP and a fluorescent reporter. Keep on ice.
-
Prepare serial dilutions of the test compound and control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) in the general tubulin buffer.
-
-
Assay Procedure:
-
Pre-warm a black, 96-well half-area plate to 37°C in a temperature-controlled fluorimeter.
-
Add a small volume of the diluted test compound or control to the appropriate wells.
-
Initiate the polymerization reaction by adding the tubulin working solution to each well. The final volume is typically 50-100 µL.
-
Immediately begin monitoring the fluorescence intensity at 37°C. Readings are typically taken every minute for 60-90 minutes with excitation at ~360 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves for changes in the lag phase (nucleation), the maximum rate of polymerization (Vmax), and the final polymer mass (plateau).
-
Immunofluorescence Staining of Microtubules
This protocol is a generalized procedure for staining adherent cells.[9]
-
Cell Culture:
-
Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency (typically 50-70%).
-
-
Fixation and Permeabilization:
-
Aspirate the growth medium and wash the cells twice with pre-warmed (37°C) cytoskeleton buffer (CB).[9]
-
Fix the cells by incubating with a pre-warmed fixation solution (e.g., 0.5% glutaraldehyde in CB) for 10 minutes at 37°C.[9]
-
Alternatively, fix with ice-cold methanol for 4 minutes at -20°C.[10]
-
Wash the cells three times with buffer (e.g., CB or PBS).
-
Permeabilize the cells with a buffer containing a detergent like Triton X-100 (e.g., 0.1% in PBS) for 5-10 minutes at room temperature.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 3% BSA in PBS) for 45-60 minutes.[10]
-
Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking solution overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Incubate the cells with a fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain for nuclei with DAPI or Hoechst.
-
-
Mounting and Imaging:
-
Wash the cells three times with wash buffer.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Cell Viability (MTS) Assay
This protocol is based on standard MTS assay procedures.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of the tubulin inhibitor. Include a vehicle-only control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of the MTS reagent solution to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed in the control wells.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the compound concentration and use a non-linear regression to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for a typical cell viability (MTS) assay to determine the IC50 of a tubulin inhibitor.
Caption: The PI3K/Akt signaling pathway's role in regulating microtubule stability through GSK-3β.
References
- 1. The PI3K-Akt pathway promotes microtubule stabilization in migrating fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tau protein - Wikipedia [en.wikipedia.org]
- 3. Microtubule involvement in regulating cell contractility and adhesion-dependent signalling: a possible mechanism for polarization of cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
Technical Support Center: Tubulin Polymerization-IN-2 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies with Tubulin polymerization-IN-2.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, small molecule inhibitor of tubulin polymerization.[1] It functions as an anti-microtubule agent by targeting the β-tubulin subunit, thereby disrupting the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.[2][3][4] This disruption leads to cell cycle arrest and induction of apoptosis in cancer cells.[3][5] Chemically, it is an analog of combretastatin A-4.[1]
2. In which cell lines has this compound shown activity?
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. It has shown promising activity against various leukemia, non-small cell lung, renal, prostate, and breast cancer cell lines.[2][3] In the National Cancer Institute's 60 human tumor cell line screen (NCI-60), it exhibited a GI₅₀ of less than 10 nM in 46 of the cell lines.[1] Specific IC₅₀ values have been reported for epidermal carcinoma cell line KB (2.3 μM) and breast carcinoma cell line BT-549 (2.2 μM).[3]
3. What are the known cellular effects of this compound?
Treatment of cancer cells with this compound leads to several distinct cellular effects:
-
Cell Cycle Arrest: It has been shown to arrest the cell cycle in the S phase in MCF-7 breast cancer cells.[3]
-
Induction of Apoptosis: The compound induces programmed cell death by modulating the expression of key apoptotic proteins. Specifically, it has been observed to decrease the expression of Bax, APAF-1, and caspase-3, while increasing the expression of the anti-apoptotic protein BCL-2.[3]
-
Inhibition of DNA Synthesis: It can inhibit DNA synthesis and repair mechanisms in cancer cells.[3]
4. What is the binding site of this compound on tubulin?
While the precise binding site of this compound is not explicitly detailed in the provided search results, its classification as a combretastatin A-4 analog suggests that it likely binds to the colchicine-binding site on β-tubulin.[1][6] Inhibitors that bind to this site interfere with the assembly of tubulin dimers into microtubules.[6]
Troubleshooting Guide
Issue 1: Inconsistent IC₅₀ values in cell-based assays.
-
Possible Cause 1: Cell Line Variability. Different cancer cell lines exhibit varying sensitivities to anti-tubulin agents due to factors like expression of different tubulin isotypes, presence of drug efflux pumps (e.g., P-glycoprotein), or alterations in cell cycle checkpoint proteins.[6]
-
Recommendation: Ensure consistent use of the same cell line at a low passage number. It is also advisable to test the compound in a panel of cell lines to understand its spectrum of activity.
-
-
Possible Cause 2: Inaccurate Compound Concentration. this compound is typically dissolved in DMSO. Improper dissolution or serial dilutions can lead to inaccurate final concentrations.
-
Recommendation: Ensure the compound is fully dissolved in DMSO before preparing further dilutions in cell culture medium. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Variation in Assay Conditions. Differences in cell seeding density, incubation time, and the type of cell viability assay used (e.g., MTT, CellTiter-Glo) can all influence the calculated IC₅₀ value.
-
Recommendation: Standardize all assay parameters and perform experiments multiple times to ensure reproducibility.
-
Issue 2: Poor or no inhibition in in vitro tubulin polymerization assays.
-
Possible Cause 1: Inactive Tubulin. Tubulin is a sensitive protein that can lose its polymerization competency if not handled and stored correctly.
-
Recommendation: Use high-quality, polymerization-competent tubulin and follow the manufacturer's storage and handling instructions carefully. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Suboptimal Assay Conditions. The concentration of tubulin, GTP, and the buffer composition are critical for successful polymerization.
-
Recommendation: Use a validated tubulin polymerization assay kit or optimize the reaction conditions according to established protocols. Ensure the reaction is carried out at 37°C.
-
-
Possible Cause 3: Compound Precipitation. High concentrations of the compound or its insolubility in the aqueous assay buffer can lead to precipitation.
-
Recommendation: Visually inspect the assay wells for any signs of precipitation. If observed, consider lowering the compound concentration or using a different solvent system if compatible with the assay.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Source |
| Target | β-tubulin | [2][3] |
| IC₅₀ (Tubulin Polymerization) | 0.92 μM | [2][3] |
| IC₅₀ (Purified Porcine Brain Tubulin) | 4.5 µM | [1] |
| Kᵢ (β-tubulin polymerization) | 0.09 μM | [3] |
Table 2: Anti-proliferative Activity of this compound in Selected Cell Lines
| Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Source |
| KB | Epidermal Carcinoma | 2.3 μM | [3] |
| BT-549 | Breast Carcinoma | 2.2 μM | [3] |
| NCI-60 Panel (46 cell lines) | Various | < 10 nM | [1] |
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This protocol is a general guideline based on commercially available kits.
-
Reagents and Materials:
-
Tubulin (lyophilized, >99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
Fluorescent reporter dye
-
This compound
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., DMSO)
-
96-well, black, flat-bottom plate
-
Temperature-controlled fluorometer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, reconstitute lyophilized tubulin in the provided buffer to the desired concentration.
-
Prepare a master mix containing tubulin, GTP, and the fluorescent reporter dye.
-
Add the test compounds (this compound, controls) to the wells of the 96-well plate.
-
Add the tubulin master mix to each well to initiate the polymerization reaction.
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter.
-
Plot fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.
-
2. Cell Viability Assay (MTT Assay)
-
Reagents and Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro and cell-based assays.
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. Tubulin Polymerization Inhibitor II CAS 1151995-69-5 | 654164 [merckmillipore.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tubulin Polymerization Inhibitor CA-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Combretastatin A-4 (CA-4)?
A1: Combretastatin A-4 is a microtubule-targeting agent that inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction prevents the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Q2: What is the difference between Combretastatin A-4 (CA-4) and its phosphate prodrug (CA-4P)?
A2: Combretastatin A-4 (CA-4) is the active cytotoxic compound. However, it has poor aqueous solubility. To overcome this limitation, the water-soluble phosphate prodrug, Combretastatin A-4 Phosphate (CA-4P, also known as Fosbretabulin), was developed.[2] In vivo, CA-4P is rapidly dephosphorylated by endogenous phosphatases to the active CA-4. For in vitro cellular assays, CA-4 is typically used, while for in vivo studies, the more soluble CA-4P is administered.
Q3: What are the known off-target effects of Combretastatin A-4?
A3: The most significant off-target effect of CA-4 is its potent activity as a vascular disrupting agent (VDA).[2][3] This effect is particularly prominent in the tumor vasculature. CA-4 can induce a rapid shutdown of blood flow within tumors, leading to extensive necrosis.[3] This vascular disruption is mediated by effects on endothelial cells, including the disruption of VE-cadherin signaling and activation of the Rho/Rho kinase pathway.[4][5][6]
Q4: Does Combretastatin A-4 directly inhibit any kinases?
A4: While CA-4 has been shown to affect signaling pathways that involve kinases, such as the PI3K/Akt and Rho/Rho kinase pathways, this is generally considered a downstream consequence of microtubule disruption rather than direct enzymatic inhibition.[4][7] Comprehensive kinase panel screening data for Combretastatin A-4 is not widely available in the public domain. Therefore, direct off-target kinase inhibition at physiologically relevant concentrations is not a well-documented primary effect. A novel analogue of CA-4 has been shown in silico to have potent inhibitory activity against EGFR kinase.[8]
Q5: What are the typical IC50 values for Combretastatin A-4 in cancer cell lines?
A5: The IC50 values for Combretastatin A-4 are cell line-dependent but are generally in the low nanomolar range. For example, cytotoxic IC50 values in human bladder cancer cells have been reported to be below 4 nM.[9]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Combretastatin A-4 in Various Human Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BFTC 905 | Bladder Cancer | < 4 | [9] |
| TSGH 8301 | Bladder Cancer | < 4 | [9] |
| 518A2 | Melanoma | 1.8 | [8] |
| NUGC3 | Stomach Cancer | 8520 | [8] |
| HR | Gastric Cancer | 30 | [8] |
| HCT-116 | Colorectal Cancer | 20 | [10] |
| HepG2 | Liver Cancer | < 500 | [11] |
| HeLa | Cervical Cancer | 0.16 µM (for a CA-4 hybrid) | [12] |
| SK-LU-1 | Lung Cancer | 6.63 µM (for a CA-4 hybrid) | [12] |
Note: IC50 values can vary depending on the assay conditions and exposure time.
Table 2: Binding Affinity of Combretastatin A-4
| Target | Binding Constant (Kd) | Reference |
| β-tubulin | 0.4 µM | [8][13] |
Troubleshooting Guides
Guide 1: Inconsistent Results in Tubulin Polymerization Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No or low polymerization in control wells | 1. Inactive tubulin protein. | - Ensure tubulin is stored at -80°C and has not been freeze-thawed multiple times.[14] - Pre-clear tubulin by centrifugation to remove aggregates.[14] |
| 2. Incorrect buffer composition or pH. | - Verify the concentration of all buffer components, especially GTP and Mg2+. | |
| 3. Incorrect temperature. | - Ensure the plate reader is pre-warmed to 37°C. | |
| High background signal | 1. Compound precipitation. | - Visually inspect wells for precipitation. - Test compound solubility in the assay buffer. - At the end of the assay, cool the plate on ice for 20 minutes to depolymerize microtubules; the signal should return to baseline.[14] |
| 2. Compound autofluorescence. | - Run a control with the compound in buffer without tubulin to measure its intrinsic fluorescence. | |
| Variability between replicate wells | 1. Inaccurate pipetting. | - Use calibrated pipettes and ensure proper mixing. - Use duplicate or triplicate wells to identify outliers.[14] |
| 2. Air bubbles in wells. | - Be careful not to introduce air bubbles when pipetting. |
Guide 2: Unexpected Cellular Responses to Combretastatin A-4
| Problem | Possible Cause | Troubleshooting Steps |
| Lower than expected cytotoxicity | 1. Cis-trans isomerization of CA-4. | - CA-4 is more active in its cis-conformation. Protect stock solutions from light and use freshly prepared dilutions. |
| 2. Cell line resistance. | - Some cell lines may have inherent resistance mechanisms. Confirm the expression of β-tubulin isoforms. | |
| 3. Drug efflux. | - Consider co-treatment with a P-glycoprotein inhibitor to assess for multidrug resistance. | |
| Discrepancy between in vitro and in vivo results | 1. Prodrug activation. | - Remember that CA-4P requires in vivo dephosphorylation to the active CA-4. For in vitro studies, use CA-4 directly. |
| 2. Vascular disrupting effects. | - The potent in vivo efficacy of CA-4P is largely due to its vascular disrupting effects, which are not fully recapitulated in standard 2D cell culture. Consider using 3D spheroid models or in vivo experiments to assess vascular effects. | |
| Cell morphology changes not consistent with G2/M arrest | 1. Off-target vascular effects on endothelial cells. | - If using co-culture models, be aware that CA-4 can induce shape changes in endothelial cells through the Rho/Rho kinase pathway, which may differ from the typical mitotic arrest phenotype in cancer cells.[4][5] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This protocol is adapted from commercially available kits.
Materials:
-
Lyophilized >99% pure tubulin
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Combretastatin A-4 (or other test compounds) dissolved in DMSO
-
Positive control (e.g., Paclitaxel)
-
Negative control (DMSO)
-
Pre-warmed 96-well black, flat-bottom plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation:
-
Thaw all reagents on ice.
-
Prepare the assay buffer by adding GTP to a final concentration of 1 mM and the fluorescent reporter.
-
Dilute the tubulin stock to the desired final concentration (e.g., 2 mg/mL) with the assay buffer. Keep on ice.
-
Prepare serial dilutions of Combretastatin A-4 and control compounds in assay buffer. The final DMSO concentration should not exceed 2%.[14]
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the diluted test compounds and controls.
-
Initiate the reaction by adding the tubulin solution to each well.
-
-
Measurement:
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine parameters such as the lag time, maximum polymerization rate (Vmax), and the steady-state polymer mass.
-
Protocol 2: Cellular Microtubule Disruption Assay (Immunofluorescence)
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
Combretastatin A-4
-
Complete cell culture medium
-
Fixative solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of Combretastatin A-4 for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 15-20 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the microtubule network using a fluorescence microscope. Untreated cells should display a well-defined filamentous microtubule network, while CA-4 treated cells are expected to show a diffuse, depolymerized tubulin stain.
-
Visualizations
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: CA-4's effect on endothelial cells leading to vascular disruption.
References
- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular disrupting agents | amdbook.org [amdbook.org]
- 3. Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combretastatin A4-induced differential cytotoxicity and reduced metastatic ability by inhibition of AKT function in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells [imrpress.com]
- 9. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells [imrpress.com]
- 11. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Validation & Comparative
A Comparative Guide to Tubulin Polymerization-IN-64 and Other Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel tubulin polymerization inhibitor, Tubulin polymerization-IN-64, with established microtubule-targeting agents. The information presented herein is intended to assist researchers in evaluating the potential of this compound for applications in cancer research and drug development.
Introduction to Tubulin Polymerization and its Inhibition
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The critical role of microtubules in mitosis makes them a prime target for the development of anticancer therapeutics.[1] Microtubule-targeting agents are broadly classified into two categories: microtubule-stabilizing agents, which promote polymerization and inhibit depolymerization, and microtubule-destabilizing agents (tubulin polymerization inhibitors), which prevent the formation of microtubules.[1] Disruption of microtubule dynamics by either class of agents leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequent induction of apoptosis.
Comparative Efficacy of Tubulin Polymerization Inhibitors
This section provides a quantitative comparison of the in vitro activity of Tubulin polymerization-IN-64 with other well-characterized tubulin inhibitors. The data is presented in terms of IC50 (half-maximal inhibitory concentration) for tubulin polymerization and cell viability in various cancer cell lines, and EC50 (half-maximal effective concentration) for tubulin assembly.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Binding Site | Tubulin Polymerization IC50 (µM) |
| Tubulin polymerization-IN-64 | Colchicine | 6.9[2] |
| Colchicine | Colchicine | 8.1 - 10.6[3] |
| Vincristine | Vinca | Not explicitly found |
| Combretastatin A-4 | Colchicine | 2.1 - 2.9[4] |
Table 2: Cytotoxicity in Cancer Cell Lines (IC50, µM)
| Compound | A549 (Lung) | HeLa (Cervical) | HCT116 (Colon) | HT-29 (Colon) | MCF-7 (Breast) |
| Tubulin polymerization-IN-64 | 2.42[2] | 10.33[2] | 6.28[2] | 5.33[2] | - |
| Colchicine | - | - | - | - | - |
| Vincristine | - | - | - | - | - |
| Combretastatin A-4 | - | - | - | - | - |
Table 3: Promotion of Tubulin Assembly (EC50, µM)
| Compound | Tubulin Assembly EC50 (µM) |
| Paclitaxel | 23 |
Signaling Pathway of Tubulin Polymerization Inhibitors
Tubulin polymerization inhibitors primarily exert their cytotoxic effects by disrupting microtubule dynamics, leading to a cascade of cellular events that culminate in cell death. The following diagram illustrates the key signaling pathways involved.
Caption: Signaling pathway of tubulin polymerization inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Glycerol
-
96-well microplate, spectrophotometer or fluorometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.[5]
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.[5] Include a vehicle control (e.g., 0.1% DMSO).[5]
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Monitor the change in absorbance at 340 nm or fluorescence (excitation 360 nm, emission 450 nm if using a fluorescent reporter) at 37°C for 60 minutes, taking readings every minute.[5]
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][6][7][8]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8]
-
Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[4]
-
The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Mitotic Arrest Assay (Flow Cytometry)
This assay quantifies the percentage of cells in different phases of the cell cycle, allowing for the determination of cell cycle arrest.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound for a specified time.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G2/M phase is indicative of mitotic arrest.
Conclusion
Tubulin polymerization-IN-64 demonstrates potent inhibitory activity against tubulin polymerization and exhibits cytotoxicity against a range of cancer cell lines. Its performance, as indicated by the available data, positions it as a compound of interest for further investigation in the development of novel anticancer therapies. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of this and other microtubule-targeting agents. The elucidation of the specific molecular interactions and downstream signaling effects of Tubulin polymerization-IN-64 will be crucial in determining its therapeutic potential.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tubulin polymerization-IN-64_TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KG [thermofisher.com]
- 5. In vitro tubulin polymerization assay [bio-protocol.org]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: Tubulin Polymerization-IN-2 Versus Paclitaxel in Microtubule-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms and effects of Tubulin polymerization-IN-2 and the well-established anti-cancer agent, paclitaxel. By presenting available experimental data, detailed protocols, and visual representations of their distinct modes of action, this document aims to be a valuable resource for researchers in oncology and drug discovery.
Introduction: Targeting the Cellular Skeleton
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. This makes microtubules a prime target for anticancer therapies.
Paclitaxel (Taxol) , a member of the taxane family, is a widely used chemotherapeutic agent that disrupts microtubule dynamics by stabilizing them.[1][2] It binds to the β-tubulin subunit within the microtubule, promoting polymerization and preventing depolymerization.[1][2] This leads to the formation of abnormally stable, nonfunctional microtubules, causing cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[2]
This compound is a potent anticancer agent that, in contrast to paclitaxel, acts as an inhibitor of tubulin polymerization. It targets the β-tubulin subunit, preventing the assembly of tubulin dimers into microtubules. This disruption of microtubule formation also leads to cell cycle arrest and apoptosis, though through an opposing mechanism to that of paclitaxel.
Mechanism of Action: A Tale of Two Opposing Effects
The fundamental difference between this compound and paclitaxel lies in their opposing effects on microtubule dynamics. Paclitaxel is a microtubule-stabilizing agent, while this compound is a tubulin polymerization inhibitor.
Paclitaxel: The Stabilizer
Paclitaxel binds to the β-tubulin subunit of already formed microtubules, enhancing their stability and preventing their disassembly.[1][2] This leads to an accumulation of microtubules, disrupting the delicate balance required for proper mitotic spindle function. The stabilized microtubules are unable to perform their roles in chromosome segregation, leading to mitotic arrest and ultimately, cell death.[2]
This compound: The Inhibitor
This compound binds to soluble β-tubulin dimers, preventing their assembly into microtubules. This leads to a depletion of microtubules in the cell, which is equally detrimental to mitotic spindle formation and other microtubule-dependent processes. The absence of a functional mitotic spindle results in cell cycle arrest and apoptosis.
References
A Researcher's Guide to Orthogonal Assays for Confirming Tubulin Inhibition
For researchers and drug development professionals, confirming that a lead compound specifically targets tubulin is a critical step. Relying on a single assay can be misleading due to off-target effects or artifacts. This guide provides a comparative overview of essential orthogonal assays to robustly validate tubulin inhibitors, complete with experimental data, detailed protocols, and visual workflows to ensure confidence in your findings.
Microtubules, dynamic polymers of α- and β-tubulin dimers, are crucial for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their pivotal role in mitosis has made them a prime target for anticancer drug development.[2] Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[1] Validating the specific mechanism of a novel compound requires a multi-faceted approach.
This guide explores a suite of biochemical and cell-based assays that, when used in combination, provide a comprehensive validation of a compound's tubulin-targeting activity.
Comparing the Alternatives: A Data-Driven Overview
A direct comparison of potency (e.g., IC50 values) across different assays is crucial for a comprehensive understanding of a compound's activity. The following tables summarize representative quantitative data for well-known tubulin inhibitors across various orthogonal assays.
| Inhibitor | In Vitro Tubulin Polymerization IC50 (µM) | Cell Viability IC50 (µM) (Various Cell Lines) | Reference |
| Colchicine | 0.79 - 2.68 | 0.016 - 0.062 (antiproliferative) | [3] |
| Nocodazole | ~2.292 (biochemical) | 0.072 (cell-based high-content) | [4] |
| Vincristine | ~3.0 (positive control) | 0.006 - 0.03 (cell death) | [5] |
| Paclitaxel | ~0.01 (biochemical) | 0.002 (cell-based high-content) | [4] |
| Compound 10k | 2.68 | 0.003 - 0.009 (antiproliferative) | [6] |
| Compound G13 | 13.5 | 0.65 - 0.90 (antiproliferative) | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, cell lines used, and detection methods.
Key Orthogonal Assays for Tubulin Inhibition
A robust validation strategy for a putative tubulin inhibitor should include a combination of biochemical and cell-based assays to confirm direct binding, cellular effects on the microtubule network, and downstream functional consequences.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. It is a fundamental first step to determine if a compound directly interacts with tubulin. Polymerization can be monitored by measuring the increase in turbidity (light scattering) or fluorescence.[8]
Data Presentation:
| Assay Type | Parameter Measured | Principle | Typical Output |
| Turbidimetric | Absorbance at 340 nm | Increased light scattering by microtubules | Polymerization curve (Absorbance vs. Time), IC50/EC50 values |
| Fluorescence | Fluorescence of a reporter dye (e.g., DAPI) | Reporter dye binds preferentially to polymerized tubulin | Polymerization curve (Fluorescence vs. Time), IC50/EC50 values |
Immunofluorescence Microscopy
This cell-based imaging technique allows for the direct visualization of the microtubule network within cells. Treatment with tubulin inhibitors results in distinct morphological changes: destabilizers lead to depolymerization and a diffuse tubulin staining, while stabilizers cause the formation of microtubule bundles.[9]
Cell Cycle Analysis
Since microtubules are essential for the formation of the mitotic spindle, disruption of their dynamics often leads to cell cycle arrest in the G2/M phase.[4] This can be quantitatively measured by flow cytometry of cells stained with a DNA-binding dye like propidium iodide.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11] By heating cell lysates treated with a compound to a range of temperatures, a shift in the melting curve of tubulin can be observed, providing direct evidence of binding.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (10 mM)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Pre-warmed 96-well plate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.
Protocol:
-
On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound at various concentrations to the wells of the pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the polymerization by adding the tubulin/GTP mixture to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the extent of polymerization at a fixed time point against the compound concentration.[5]
Immunofluorescence Staining of Microtubules
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 568)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium.
Protocol:
-
Treat cells with the test compound for the desired time and at the desired concentration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.
-
Incubate with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cell culture medium
-
Test compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A).
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the DNA content (PI fluorescence intensity).[10]
Cellular Thermal Shift Assay (CETSA)
Materials:
-
Intact cells
-
Test compound
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus).
Protocol:
-
Treat intact cells with the test compound or vehicle control for a specific duration.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble tubulin in the supernatant by Western blotting using a tubulin-specific antibody.
-
Plot the amount of soluble tubulin as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Workflow and Underlying Biology
To further clarify the relationships between these assays and the biological processes they interrogate, the following diagrams are provided.
Caption: Workflow for orthogonal validation of tubulin inhibitors.
Caption: Key signaling pathways influencing microtubule dynamics.
References
- 1. Microtubules and Signal Transduction: A Comprehensive Guide [collegenp.com]
- 2. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Microtubule dynamics in axon guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Guide to Secondary Assays for the Characterization of Tubulin Polymerization-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of secondary assays used to characterize Tubulin Polymerization-IN-2, a potent anticancer agent that targets β-tubulin.[1] We will explore its performance in key assays relative to other well-established tubulin inhibitors, offering a framework for its further investigation and development.
Introduction to this compound
This compound is a small molecule inhibitor of tubulin polymerization with demonstrated anticancer activity. It targets β-tubulin with an IC50 of 0.92 µM and inhibits β-tubulin polymerization with a Ki of 0.09 µM.[1] Uniquely, it has been observed to arrest the cell cycle at the S phase in MCF-7 breast cancer cells at a concentration of 0.342 µM, distinguishing it from many other tubulin inhibitors that typically induce a G2/M phase arrest.[1]
Core Secondary Assays for Characterization
To further elucidate the mechanism of action and cellular effects of this compound, a panel of secondary assays is essential. This guide will focus on three key assays:
-
Immunofluorescence Microscopy: To visualize the direct impact of the compound on the microtubule network within cells.
-
Cell Cycle Analysis: To quantify the compound's effect on cell cycle progression.
-
In Vitro Tubulin Polymerization Assay: To directly measure the compound's ability to inhibit the assembly of purified tubulin.
We will compare the (currently limited) available data for this compound with established tubulin inhibitors: Paclitaxel (a microtubule stabilizer) and Vincristine , Colchicine , and Nocodazole (microtubule destabilizers).
Data Presentation
The following tables summarize the effects of this compound and comparator compounds in the key secondary assays. Note: Specific quantitative data for this compound in some of these assays is not yet publicly available and represents a key area for future research.
Table 1: Effects on Microtubule Morphology (Immunofluorescence)
| Compound | Concentration | Cell Line | Observed Effect on Microtubule Network |
| This compound | Data not available | Data not available | Expected to cause microtubule disruption. |
| Paclitaxel | 5 µM | HeLa | Formation of dense microtubule bundles. |
| Vincristine | 100 nM | Human Lymphoid Malignancy Cells | Crystal formation of microtubules. |
| Colchicine | 1 µM | Human Lung Fibroblasts | Significant decrease in microtubule staining, leading to a disorganized and diffuse pattern.[2] |
| Nocodazole | 10 µM | hMSC | Disruption of the microtubule network. |
Table 2: Effects on Cell Cycle Progression
| Compound | Concentration | Cell Line | Primary Cell Cycle Arrest Phase | % of Cells in Arrested Phase (approx.) |
| This compound | 0.342 µM | MCF-7 | S Phase[1] | Data not available |
| Paclitaxel | 50 nM | LNCaP | G2/M | ~90% (after 48h) |
| Vincristine | 0.6 µM | K562 | G2/M | Progressively increases to over 60% by 24h. |
| Nocodazole | Data not available | A549 | G2/M | 72 nM (potency value) |
Table 3: Effects on In Vitro Tubulin Polymerization
| Compound | IC50 for Tubulin Polymerization | Assay Type |
| This compound | 0.09 µM (Ki)[1] | Not specified |
| Paclitaxel | ~10 nM | Biochemical fluorescence assay |
| Vincristine | Data not available | Data not available |
| Colchicine | 10.65 nM | In vitro purified microtubules |
| Nocodazole | 2.292 µM | Biochemical fluorescence assay |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the characterization of this compound and other novel tubulin inhibitors.
Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of the microtubule network in cells treated with a compound of interest.
Workflow:
Caption: Immunofluorescence staining workflow.
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a tubulin subunit (e.g., mouse anti-α-tubulin) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the cells a final three times with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following compound treatment.
Workflow:
Caption: Cell cycle analysis workflow.
Detailed Steps:
-
Cell Culture and Treatment: Culture cells in appropriate medium and treat with desired concentrations of this compound or comparator compounds for a set duration (e.g., 24 hours).
-
Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate histograms representing the distribution of cells in G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Workflow:
Caption: In vitro tubulin polymerization assay workflow.
Detailed Steps:
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin), a polymerization buffer (containing GTP and Mg2+), and a fluorescent reporter that binds to polymerized tubulin.
-
Compound Addition: Add different concentrations of this compound or comparator compounds to the reaction mixture in a 96-well plate. Include a positive control (e.g., a known inhibitor like nocodazole) and a negative control (vehicle).
-
Polymerization and Measurement: Incubate the plate at 37°C in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes). An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. From these curves, parameters such as the maximum polymerization rate (Vmax) and the lag time can be calculated to quantify the inhibitory effect of the compound.
Conclusion and Future Directions
The available data indicates that this compound is a potent inhibitor of tubulin polymerization with a unique cell cycle arrest profile at the S phase. To build a comprehensive understanding of its mechanism and potential as a therapeutic agent, further characterization using the secondary assays outlined in this guide is crucial. Specifically, obtaining quantitative data on its effects on microtubule morphology through immunofluorescence and detailed kinetic parameters from in vitro polymerization assays will be critical for a direct and robust comparison with existing tubulin-targeting drugs. This will enable a more complete and objective evaluation of its unique properties and guide its future development.
References
Cross-Validation of In Vitro and Cell-Based Tubulin Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of tubulin dynamics is paramount in cancer research and the development of novel therapeutics. Compounds that interfere with tubulin polymerization are potent anti-mitotic agents. Evaluating the efficacy and mechanism of action of these compounds requires robust and reliable assays. This guide provides a comparative overview of common in vitro and cell-based tubulin assays, offering insights into their cross-validation to ensure a comprehensive understanding of a compound's activity from a molecular to a cellular level.
Comparative Analysis of Assay Performance
The selection of an appropriate assay depends on the specific research question, throughput requirements, and the desired level of biological context. While in vitro assays provide a direct measure of a compound's interaction with purified tubulin, cell-based assays offer a more physiologically relevant system by considering factors such as cell permeability, metabolism, and off-target effects.[1][2][3] Cross-validation of findings between these two systems is therefore crucial for a comprehensive evaluation of potential tubulin-targeting agents.
| Assay Type | Principle | Endpoint Measured | Typical Throughput | Key Advantages | Key Limitations |
| In Vitro Tubulin Polymerization (Turbidity) | Light scattering by microtubules proportional to polymer mass. | Optical density (OD) at 340-350 nm over time.[4][5] | Low to Medium | Direct measurement of compound effect on tubulin polymerization.[1] | Lacks cellular context; may not reflect in-cell activity.[1][2] |
| In Vitro Tubulin Polymerization (Fluorescence) | Increased fluorescence of a reporter dye (e.g., DAPI) upon binding to microtubules.[4][6][7] | Fluorescence intensity over time.[6][7] | Medium to High | Higher sensitivity than turbidity; suitable for HTS.[8] | Indirect measurement; potential for compound interference with fluorescence. |
| Cell-Based Microtubule Staining (High-Content Analysis) | Immunofluorescent staining of the microtubule network in treated cells.[9][10] | Quantification of microtubule network integrity, length, and density.[9][10] | High | Provides spatial information on microtubule organization within the cell.[9] | Can be complex to quantify; requires sophisticated imaging and analysis. |
| Cell-Based Microtubule Content Assay | Quantification of the remaining microtubule polymer after treatment with a depolymerizing agent.[1][11] | Immunodetection of residual tubulin polymer.[1][11] | High | Good predictor of cellular toxicity; bridges the gap between in vitro and cytotoxicity assays.[1][2] | Indirectly measures the effect of the primary compound. |
| Cell Cycle Analysis | Flow cytometry to determine the percentage of cells arrested in the G2/M phase of the cell cycle.[9][12] | Percentage of cells in G2/M.[9][12] | High | Well-established method for assessing anti-mitotic activity. | Indirect measure of tubulin disruption; other mechanisms can also cause G2/M arrest. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are representative protocols for commonly employed in vitro and cell-based tubulin assays.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from a fluorescence-based tubulin polymerization assay.[6][7][8]
Materials:
-
Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[6][9]
-
Test compounds and controls (e.g., paclitaxel as a stabilizer, colchicine or nocodazole as a destabilizer)[6][13]
-
Pre-warmed 96-well or 384-well plates[6]
Procedure:
-
Prepare a tubulin solution by dissolving lyophilized tubulin in ice-cold Tubulin Polymerization Assay Buffer containing GTP and glycerol.[6][7] Keep the solution on ice.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 37°C microplate.[6] Include appropriate vehicle (e.g., DMSO) and positive/negative controls.[6][13]
-
To initiate the polymerization reaction, add the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[6]
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at excitation and emission wavelengths appropriate for the chosen fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).[6]
-
Analyze the data by plotting fluorescence intensity versus time. The area under the curve (AUC) or the maximum velocity (Vmax) of the reaction can be used to quantify the effect of the compounds on tubulin polymerization.[6]
Cell-Based High-Content Analysis of Microtubule Integrity
This protocol outlines a general procedure for analyzing the effects of compounds on the cellular microtubule network using high-content imaging.[9][10]
Materials:
-
Cell culture medium and supplements
-
384-well clear-bottom imaging plates[10]
-
Test compounds and controls
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[11]
-
Blocking buffer (e.g., 1% BSA in PBS)[9]
-
Fluorescently labeled secondary antibody[9]
-
Nuclear counterstain (e.g., DAPI)[13]
-
High-content imaging system
Procedure:
-
Seed cells into a 384-well imaging plate and allow them to adhere overnight.[10]
-
Treat the cells with a dilution series of the test compounds for a specified period (e.g., 3, 6, or 18 hours).[9][10]
-
Fix the cells with 4% formaldehyde for 20-30 minutes at room temperature.[9]
-
Permeabilize the cells with permeabilization buffer for 10-20 minutes.[9][11]
-
Block non-specific antibody binding with blocking buffer for 1 hour.[9]
-
Incubate the cells with the primary anti-tubulin antibody overnight at 4°C.[9]
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1-3 hours at room temperature.[9]
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify various parameters of the microtubule network, such as total cell intensity, organelle intensity, and fiber length and number.[10]
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a logical workflow for cross-validating tubulin assays and a simplified overview of tubulin-related signaling pathways.
Caption: Workflow for cross-validation of tubulin assays.
References
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. Tubulin in vitro polymerization assay [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamopen.com [benthamopen.com]
- 11. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 12. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 13. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
A Comparative Guide to 2-Anilino Triazolopyrimidine Analogs as Tubulin Polymerization Inhibitors
This guide provides a detailed comparison of a series of 2-anilino triazolopyrimidine analogs as inhibitors of tubulin polymerization. The structure-activity relationship (SAR) is explored, supported by quantitative experimental data on their antiproliferative and tubulin-inhibiting activities. This document is intended for researchers, scientists, and professionals in the field of drug development.
Structure-Activity Relationship and Data Presentation
A series of 2-anilino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their potential as anticancer agents that target tubulin. The core scaffold consists of a 7-(3′,4′,5′-trimethoxymethoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine moiety, with modifications focused on the substituent at the 2-position of the triazolopyrimidine ring. The antiproliferative activity of these compounds was assessed against several human cancer cell lines, and their ability to inhibit tubulin polymerization was determined.
The key findings from the structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the 2-anilino phenyl ring are critical for optimal activity. Small, electron-releasing substituents at the para-position, such as methyl (in compound 3d ) and ethyl (in compound 3h ), or two methyl groups at the meta- and para-positions (compound 3f ), were found to be favorable for potent antiproliferative effects.[4] Homologation of a para-methoxy group to an ethoxy group led to a significant decrease in activity. Furthermore, replacing the anilino moiety with a benzylamino group resulted in a dramatic loss of potency.[4]
The most promising compounds from this series were found to inhibit tubulin polymerization at the colchicine binding site.[4] Compound 3d , bearing a p-toluidino substituent, emerged as the most potent inhibitor of tubulin polymerization in this series, even more so than the reference compound Combretastatin A-4 (CA-4).[4]
The following table summarizes the biological activity data for selected 2-anilino triazolopyrimidine analogs.
Table 1: Biological Activity of 2-Anilino Triazolopyrimidine Analogs
| Compound | R | Tubulin Polymerization IC50 (µM)[4] | Inhibition of [3H]colchicine binding (%)[4] | HeLa IC50 (nM)[4] | A549 IC50 (nM)[4] | HT-29 IC50 (nM)[4] |
| 3a | H | ND | ND | 1100 ± 120 | 1800 ± 210 | 1200 ± 150 |
| 3d | 4-CH3 | 0.45 ± 0.05 | 72 ± 5 | 30 ± 4 | 43 ± 5 | 38 ± 4 |
| 3f | 3,4-(CH3)2 | 0.75 ± 0.08 | 21 ± 3 | 67 ± 8 | 160 ± 20 | 110 ± 13 |
| 3h | 4-C2H5 | 1.9 ± 0.2 | 18 ± 2 | 160 ± 19 | 240 ± 28 | 190 ± 22 |
| 3l | 3-OCH3 | 2.2 ± 0.2 | 39 ± 4 | 290 ± 35 | 450 ± 52 | 380 ± 44 |
| CA-4 | - | 0.75 ± 0.08 | 98 ± 2 | 3.2 ± 0.4 | 2.8 ± 0.3 | 4.1 ± 0.5 |
ND: Not Determined
Experimental Protocols
In Vitro Tubulin Polymerization Assay
The inhibitory effect of the compounds on tubulin polymerization is determined using a fluorescence-based assay kit.
-
Preparation: Porcine brain tubulin is dissolved in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.[1]
-
Reaction Mixture: The tubulin solution is mixed with 1 mM GTP and a fluorescent reporter (e.g., DAPI).[1]
-
Incubation: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations. The final DMSO concentration should not exceed a level that affects polymerization (typically <2%).
-
Measurement: The mixture is transferred to a pre-warmed 96-well plate and incubated at 37°C. The fluorescence intensity is measured at regular intervals (e.g., every minute for 60 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).
-
Data Analysis: The area under the curve (AUC) of the fluorescence signal over time is calculated. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
Antiproliferative Activity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells (e.g., HeLa, A549, HT-29) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
Mechanism of Tubulin Polymerization Inhibitors
Caption: Mechanism of tubulin polymerization inhibitors.
Experimental Workflow for Evaluating Tubulin Inhibitors
References
A Comparative Selectivity Profile of Tubulin Polymerization Inhibitors: A Guide for Researchers
Introduction
This guide provides a comparative analysis of tubulin polymerization inhibitors, offering a framework for evaluating the selectivity and performance of novel compounds such as the hypothetically named "Tubulin polymerization-IN-2." As no specific public data is available for a compound with this exact designation, this document focuses on a selection of well-characterized tubulin-targeting agents. These agents represent different classes of inhibitors, each with a distinct mechanism of action and selectivity profile. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers and drug development professionals in the field of cancer therapeutics.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, cell migration, and intracellular transport.[1][2][3] Their critical role in cell division makes them a key target for anticancer drugs.[2][4] Agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) or destabilizing agents (e.g., Vinca alkaloids, colchicine).[2][5][6] This guide will focus on the latter, which act by inhibiting tubulin polymerization.
Comparative Analysis of Tubulin Polymerization Inhibitors
The efficacy of a tubulin inhibitor is determined by its potency in inhibiting tubulin polymerization and its cytotoxic effects on cancer cells. The following table summarizes key performance indicators for several representative tubulin polymerization inhibitors compared to Paclitaxel, a microtubule stabilizer.
| Compound | Class/Binding Site | Mechanism of Action | Tubulin Polymerization IC50 | Cell Line Cytotoxicity IC50 | Reference |
| Colchicine | Colchicine Site | Inhibits polymerization | ~1 µM | Varies by cell line | [3] |
| Vincristine | Vinca Alkaloid | Inhibits polymerization | ~3 µM (at 2 mg/mL tubulin) | Potent, often in nM range | [5] |
| Nocodazole | Colchicine Site | Reversible inhibitor of polymerization | 2.29 µM (biochemical assay) | 72 nM (cell-cycle assay) | [1] |
| Paclitaxel | Taxane Site | Promotes/stabilizes polymerization | 10 nM (biochemical assay) | 2-4 nM | [1] |
Note: IC50 values can vary significantly based on experimental conditions, including tubulin concentration, cell type, and assay duration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of tubulin inhibitors. Below are protocols for key experiments.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Principle: The polymerization of tubulin is monitored using a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[1][5]
Materials:
-
Purified tubulin (e.g., porcine or bovine brain tubulin)
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[1]
-
GTP solution (1 mM final concentration)
-
Glycerol (10% final concentration, optional polymerization enhancer)[1]
-
Fluorescent reporter (e.g., DAPI at 6.3 µM)[1]
-
Test compound (e.g., this compound) and controls (e.g., Paclitaxel, Vincristine, DMSO)
-
Pre-warmed 96-well plate
-
Fluorescence plate reader with temperature control at 37°C
Procedure:
-
Prepare the tubulin polymerization reaction mixture in a pre-warmed 96-well plate at 37°C.[7][8]
-
To each well, add the assay buffer, GTP, glycerol (if used), and the fluorescent reporter.[1]
-
Add the test compound at various concentrations to the respective wells. Include wells for positive (e.g., Vincristine) and negative (e.g., DMSO vehicle) controls.[5][7]
-
Initiate the polymerization by adding the purified tubulin solution (e.g., to a final concentration of 2 mg/mL).[1][7]
-
Immediately place the plate in a fluorescence plate reader set to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI-like reporters).[7]
-
The rate of polymerization is determined from the slope of the linear phase of the fluorescence curve. Data can be analyzed by comparing the area under the curve (AUC) or the maximum polymerization level relative to the DMSO control.[7]
Cell Viability/Cytotoxicity Assay
This assay determines the concentration at which a compound inhibits cell growth or induces cell death.
Principle: Cultured cancer cells are treated with the test compound for a set period, and cell viability is measured using various methods, such as metabolic activity (MTT, MTS assays) or ATP content (CellTiter-Glo).
Materials:
-
Cancer cell lines of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound and controls
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include untreated and vehicle-treated controls.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
After the appropriate incubation time with the reagent, measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Immunocytochemistry for Microtubule Network Analysis
This method allows for the direct visualization of the effects of a compound on the cellular microtubule network.
Principle: Cells are treated with the compound, then fixed and permeabilized. The microtubule network is stained using an antibody specific to tubulin (e.g., anti-β-tubulin), followed by a fluorescently labeled secondary antibody.
Materials:
-
Cells cultured on coverslips
-
Test compound and controls
-
Fixation buffer (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., PBS with bovine serum albumin)
-
Primary antibody (e.g., anti-β-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compound (e.g., at its IC50 concentration) for a relevant duration (e.g., 18-24 hours).[5]
-
Fix the cells with fixation buffer for 15 minutes at room temperature.[5]
-
Permeabilize the cells with permeabilization buffer for 15 minutes.[5]
-
Block non-specific antibody binding using a blocking solution.
-
Incubate with the primary anti-β-tubulin antibody according to the manufacturer's recommendations.[5]
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the microtubule structure using a fluorescence microscope. Compare the microtubule network in treated cells to control cells to observe effects like depolymerization or altered morphology.
Visualizations
Mechanism of Action: Microtubule Dynamics
Caption: Mechanism of tubulin-targeting agents.
Experimental Workflow: In Vitro Polymerization Assay
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
A Comparative Guide to the In Vivo Efficacy of Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of prominent tubulin inhibitors, supported by experimental data. We delve into the efficacy of taxanes, vinca alkaloids, and colchicine-domain binders, presenting key findings in a structured format to inform preclinical and clinical research.
Executive Summary
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division and other essential cellular functions. This guide focuses on the in vivo efficacy of several key agents: the taxanes (paclitaxel and docetaxel), the vinca alkaloids (vinorelbine), a synthetic macrocyclic ketone (eribulin), and colchicine-binding site inhibitors (colchicine and combretastatin A4). Direct comparative studies highlight the superior efficacy of docetaxel over paclitaxel in certain breast cancer models and of eribulin over vinorelbine in heavily pretreated metastatic breast cancer. Colchicine and combretastatin A4, while potent, are also being explored for their vascular-disrupting properties.
In Vivo Efficacy Comparison of Tubulin Inhibitors
The following table summarizes the in vivo efficacy of selected tubulin inhibitors from head-to-head and independent studies.
| Drug Class | Inhibitor | Comparison Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| Taxanes | Docetaxel | Paclitaxel | 4T1 Metastatic Breast Cancer | Immunocompetent mice | Docetaxel: 12.5 mg/kg (QODx3); Paclitaxel: 15 mg/kg (QDx5) | Docetaxel showed significant tumor growth inhibition (TGI) (p<0.001), while paclitaxel only produced moderate TGI (21%). Decreased metastasis was observed with docetaxel treatment compared to paclitaxel. | [1] |
| Vinca Alkaloids/Halichondrin derivative | Eribulin mesylate | Vinorelbine | Locally Recurrent or Metastatic Breast Cancer | Human Clinical Trial (NCT02225470) | Eribulin: 1.4 mg/m² (IV, Days 1 & 8 of 21-day cycle); Vinorelbine: 25 mg/m² (IV, Days 1, 8, & 15 of 21-day cycle) | Eribulin demonstrated superior Progression-Free Survival (PFS) (HR: 0.80, p=0.036) and a higher Objective Response Rate (ORR) (30.7% vs. 16.9%, p<0.001). Median Overall Survival (OS) was 13.4 months for eribulin vs. 12.5 months for vinorelbine. | [2][3] |
| Colchicine-Binding Site Inhibitors | Colchicine | Control | NCI-N87 Gastric Cancer Xenograft | Nude mice | 0.05 and 0.1 mg/kg/day | Significantly suppressed tumor growth and weight at both doses. | [4][5] |
| Colchicine-Binding Site Inhibitors | Combretastatin A4 Phosphate (CA4P) | Control | MAC 15A Colon Tumors | Mice | 100 mg/kg (IP) | Caused almost complete vascular shutdown at 4 hours, extensive hemorrhagic necrosis, and significant tumor growth delay. | [6] |
Experimental Protocols
Paclitaxel vs. Docetaxel in 4T1 Metastatic Breast Cancer Model
-
Animal Model: Immunocompetent BALB/c mice were used.[7]
-
Tumor Inoculation: 4T1 murine mammary carcinoma cells were implanted into the mammary fat pad.[7][8]
-
Treatment Groups:
-
Drug Administration: Intraperitoneal (IP) or intravenous (IV) injection.
-
Efficacy Assessment: Tumor growth was monitored by caliper measurements. Tumor growth inhibition (TGI) was calculated at the end of the study. Metastasis was assessed by examining lung tissues.[1]
Eribulin vs. Vinorelbine in Metastatic Breast Cancer (NCT02225470)
-
Study Design: A phase III, open-label, randomized, parallel-group, multicenter clinical trial.[2][3]
-
Patient Population: Women with locally recurrent or metastatic breast cancer who had received 2-5 prior chemotherapy regimens, including an anthracycline and a taxane.[2]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS).[2]
-
Secondary Endpoints: Objective response rate (ORR), duration of response, and overall survival (OS).[2]
Colchicine in NCI-N87 Gastric Cancer Xenograft Model
-
Animal Model: Male BALB/c nude mice.[4]
-
Tumor Inoculation: 5 x 10^6 NCI-N87 human gastric cancer cells were injected subcutaneously.[4]
-
Treatment: When tumors were palpable, mice were treated with colchicine at doses of 0.05 mg/kg/day and 0.1 mg/kg/day.[4]
-
Efficacy Assessment: Tumor volume was measured every 5 days. At the end of the experiment, tumors were weighed.[4]
Combretastatin A4 Phosphate (CA4P) in MAC 15A Colon Tumor Model
-
Animal Model: Mice bearing MAC 15A subcutaneous colon tumors.[6]
-
Treatment: A single intraperitoneal (IP) injection of CA4P at 100 mg/kg.[6]
-
Efficacy Assessment:
Visualizing Mechanisms and Workflows
Signaling Pathways of Tubulin Inhibitors
The following diagrams illustrate the general mechanisms of action for the three main classes of tubulin inhibitors.
Caption: Mechanism of action for taxanes like paclitaxel and docetaxel.
Caption: Mechanism of action for vinca alkaloids and eribulin.
Caption: Mechanism of colchicine-binding site inhibitors.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of tubulin inhibitors in a xenograft mouse model.
Caption: A generalized workflow for preclinical in vivo efficacy studies.
References
- 1. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eribulin mesilate versus vinorelbine in women with locally recurrent or metastatic breast cancer: A randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response to Treatment in 4T1 Tumor Following Exposure to Paclitaxel and Doxorubicin Based on Antiangiogenic Effects | Basic & Clinical Cancer Research [bccr.tums.ac.ir]
- 8. Docetaxel-loaded solid lipid nanoparticles prevent tumor growth and lung metastasis of 4T1 murine mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eribulin Versus Vinorelbine in Subjects With Locally Recurrent or Metastatic Breast Cancer Previously Treated With Anthracyclines and Taxanes | MedPath [trial.medpath.com]
Safety Operating Guide
Proper Disposal of Tubulin Polymerization-IN-2: A Guide for Laboratory Professionals
For immediate reference, treat Tubulin Polymerization-IN-2 as a potent cytotoxic compound and dispose of it as hazardous chemical waste. The following procedures are based on general best practices for handling antineoplastic agents in a research setting.
Researchers and laboratory personnel handling this compound must adhere to stringent disposal protocols to ensure personal safety and environmental protection. Due to its nature as a potent anticancer agent that targets tubulin polymerization, all materials contaminated with this compound, as well as the pure substance, require disposal as hazardous cytotoxic waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the compound's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the following general procedures should be followed.
Waste Segregation and Collection
Proper segregation of waste contaminated with this compound is the first critical step in its safe disposal. All waste streams must be clearly labeled and kept separate from general laboratory and biohazardous waste.
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Yellow chemotherapy waste container (or as per institutional guidelines) | "Cytotoxic Waste," "Chemotherapy Waste," Biohazard symbol |
| Liquid Waste | Designated, sealed, and leak-proof hazardous chemical waste container | "Hazardous Waste," "Cytotoxic Liquid Waste," full chemical name |
| Sharps Waste | Puncture-resistant sharps container specifically for chemotherapy waste | "Chemotherapy Sharps," "Cytotoxic Sharps," Biohazard symbol |
| Contaminated Labware | Designated, clearly labeled container for chemical decontamination or disposal | "Contaminated with this compound" |
| Unused/Expired Compound | Original container, placed within a secondary, sealed container for hazardous waste pickup | "Hazardous Waste," full chemical name |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of various waste types contaminated with this compound.
Solid Waste Disposal (Gloves, Bench Liners, etc.)
-
All disposable personal protective equipment (PPE), including gloves, gowns, and bench liners, that has come into contact with this compound must be considered contaminated.
-
Immediately after use, place all contaminated solid waste into a designated yellow chemotherapy waste bag or container.[1][2]
-
Ensure the container is lined with a plastic bag specifically rated for chemotherapy waste.
-
When the container is three-quarters full, securely seal the bag and close the container lid.
-
Store the sealed container in a designated hazardous waste accumulation area until it is collected by your institution's EHS personnel.
Liquid Waste Disposal (Aqueous Solutions, Solvents)
-
Do not dispose of any liquid waste containing this compound down the drain.
-
Collect all contaminated liquid waste in a designated, leak-proof, and sealed hazardous chemical waste container.[1]
-
The container must be compatible with the solvent used to dissolve the compound (e.g., DMSO, ethanol).
-
Clearly label the container with "Hazardous Waste," "Cytotoxic Liquid Waste," and the full chemical name and approximate concentration of this compound.
-
Store the container in a designated hazardous waste accumulation area, away from incompatible chemicals.
Sharps Disposal (Needles, Syringes, Pipette Tips)
-
All sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for chemotherapy waste.[1][2]
-
Do not recap, bend, or break needles.
-
Immediately place used sharps into the designated container.
-
Once the container is three-quarters full, securely close and lock the lid.
-
Store the sealed sharps container in the hazardous waste accumulation area for pickup.
Decontamination of Non-Disposable Items
-
Non-disposable items such as glassware and magnetic stir bars should be decontaminated immediately after use.
-
A validated decontamination procedure should be followed. This may involve soaking the items in a solution known to degrade the compound or a thorough cleaning with a suitable solvent, followed by multiple rinses.
-
All cleaning solutions and rinses must be collected as hazardous liquid waste.
-
Consult your institution's EHS for approved decontamination procedures for cytotoxic compounds.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for handling and disposing of materials contaminated with this compound.
Disposal workflow for this compound.
Signaling Pathway for Safe Handling and Disposal
The following diagram outlines the decision-making process and necessary precautions when working with this compound.
Decision pathway for handling this compound.
References
Essential Safety and Operational Guide for Handling Tubulin Polymerization-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Tubulin polymerization-IN-2, a potent anti-cancer agent that functions by inhibiting tubulin polymerization. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, which is a combustible solid, appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities | Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
Storage and Preparation of Stock Solutions:
-
Storage: Upon receipt, store this compound at 2-8°C, protected from light.
-
Reconstitution: Prepare stock solutions by dissolving the solid compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage of Stock Solutions: Aliquot the reconstituted stock solution into smaller, single-use volumes and store at -20°C. This minimizes freeze-thaw cycles and maintains the stability of the compound.
Experimental Workflow:
The following diagram outlines the general workflow for handling this compound from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
